N-Methoxy-N-methylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEZCMOHRDCFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441666 | |
| Record name | N-METHOXY-N-METHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95091-91-1 | |
| Record name | N-Methoxy-N-methylnicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95091-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-METHOXY-N-METHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methoxy-N-methylnicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-Methoxy-N-methylnicotinamide from Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-methoxy-N-methylnicotinamide, a Weinreb amide derivative of nicotinic acid. Weinreb amides are valuable intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes, due to their ability to react with organometallic reagents without over-addition. This document details a viable synthetic pathway from nicotinic acid, including a summary of reaction conditions, a detailed experimental protocol, and the necessary logical workflow for its preparation and purification.
Synthetic Strategy: One-Pot Conversion of Nicotinic Acid
The synthesis of this compound from nicotinic acid can be efficiently achieved through a one-pot reaction. This method involves the activation of the carboxylic acid group of nicotinic acid, followed by amidation with N,O-dimethylhydroxylamine hydrochloride. Phosphorus oxychloride (POCl₃) has been demonstrated as an effective activating agent for this transformation, facilitating the formation of the corresponding Weinreb amide in high yields for various carboxylic acids.[1]
The overall transformation is depicted in the following reaction scheme:
Caption: General reaction scheme for the synthesis of this compound.
This one-pot approach is advantageous as it avoids the isolation of reactive intermediates, such as acyl chlorides, thereby simplifying the experimental procedure and often improving overall yield. The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrogen chloride generated during the reaction.[1]
Quantitative Data Summary
While a specific yield for the synthesis of this compound from nicotinic acid using the POCl₃ method is not explicitly documented in the reviewed literature, the general method for converting carboxylic acids to Weinreb amides using this reagent has been reported to provide excellent yields, often in the range of 80-95% for a variety of substrates.[1] The table below summarizes the typical reaction parameters based on the general procedure.
| Parameter | Value/Condition | Reference |
| Reactants | ||
| Nicotinic Acid | 1.0 equivalent | [1] |
| N,O-Dimethylhydroxylamine HCl | 1.1 - 1.5 equivalents | [1] |
| Reagents | ||
| Phosphorus Oxychloride (POCl₃) | 1.0 - 1.2 equivalents | [1] |
| Base (e.g., DIPEA) | 2.0 - 3.0 equivalents | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 2 - 4 hours | [1] |
| Reported Yield Range (General) | 80 - 95% | [1] |
Detailed Experimental Protocol
The following is a detailed, generalized protocol for the synthesis of this compound from nicotinic acid based on the one-pot method using phosphorus oxychloride.
Materials:
-
Nicotinic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nicotinic acid (1.0 eq.). Dissolve the acid in anhydrous dichloromethane.
-
Addition of Amine and Base: To the stirred solution, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) followed by the dropwise addition of N,N-diisopropylethylamine (2.5 eq.).
-
Activation: Cool the reaction mixture in an ice bath (0 °C). Slowly add phosphorus oxychloride (1.1 eq.) dropwise to the mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The purified this compound should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of Workflows
Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Reagents
The following diagram illustrates the functional relationship between the key reagents in the reaction.
Caption: Functional relationships of the key reagents in the synthesis.
This technical guide provides a foundational understanding for the synthesis of this compound from nicotinic acid. Researchers are encouraged to optimize the presented conditions to achieve the best possible outcomes in their specific laboratory settings.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Methoxy-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxy-N-methylnicotinamide, a member of the Weinreb amide class of compounds, holds interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate. Weinreb amides are known for their controlled reactivity towards nucleophiles, allowing for the synthesis of ketones and aldehydes with high yields. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide also includes information on the closely related and well-studied compound, N-methylnicotinamide, for comparative purposes. Furthermore, general experimental protocols for the synthesis and characterization of compounds of this nature are provided to facilitate further research.
Physicochemical Properties of this compound
Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information. It is critical to note that key experimental values for melting point, boiling point, and aqueous solubility have not been found.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Physical State | Not explicitly stated, likely a solid or oil at room temperature. | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility in Water | Data not available | |
| Solubility in Organic Solvents | Data not available | |
| pKa | Data not available | |
| logP (predicted) | -0.4 | [3] |
| Topological Polar Surface Area (TPSA) | 42.43 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
Comparative Physicochemical Properties of N-Methylnicotinamide
For the purpose of providing context, the following table presents the experimentally determined physicochemical properties of N-Methylnicotinamide, a structurally related metabolite of nicotinamide (Vitamin B3). It is crucial to understand that N-Methylnicotinamide is a different chemical entity, and these values are for comparative reference only.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [4] |
| Molecular Weight | 136.15 g/mol | |
| Physical State | Crystalline solid | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility in Water | Approx. 10 mg/mL in PBS (pH 7.2) | [4] |
| Solubility in Organic Solvents | Soluble in ethanol (~2.5 mg/mL), DMSO (~15 mg/mL), and DMF (~15 mg/mL) | [4] |
| pKa (Strongest Basic, predicted) | Data not available | |
| logP (experimental) | Data not available |
Experimental Protocols
General Synthesis of this compound (Weinreb Amide Synthesis)
This compound can be synthesized via the Weinreb amide synthesis. A general procedure involves the reaction of an activated carboxylic acid derivative (such as an acyl chloride) with N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
Nicotinoyl chloride hydrochloride
-
N,O-dimethylhydroxylamine hydrochloride
-
A suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
A solution of nicotinoyl chloride hydrochloride is prepared in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, N,O-dimethylhydroxylamine hydrochloride and a suitable base are added. The base is typically added portion-wise at 0 °C to control the exothermic reaction.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
General Protocol for Determination of Physicochemical Properties
Melting Point Determination: The melting point of a solid sample can be determined using a digital melting point apparatus. A small amount of the purified, dry compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes a clear liquid is recorded as the melting point.
Boiling Point Determination: For a liquid sample, the boiling point can be determined by distillation at atmospheric pressure. The temperature at which the liquid boils and the vapor condenses is recorded. For small quantities or high-boiling liquids, a micro boiling point determination method can be used.
Aqueous Solubility Determination (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of deionized water or a relevant buffer (e.g., phosphate-buffered saline, PBS) in a sealed container.
-
The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. The determined concentration represents the aqueous solubility of the compound at that temperature.
Biological Context and Relevant Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or involvement of this compound in any signaling pathways. However, its core structure is derived from nicotinamide (a form of vitamin B3), which is a key molecule in cellular metabolism.
Nicotinamide is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in redox reactions and a substrate for various enzymes involved in signaling pathways. A major metabolic fate of nicotinamide is its methylation by the enzyme Nicotinamide N-methyltransferase (NNMT) to form N-methylnicotinamide.[5][6] This pathway is crucial for regulating cellular NAD+ levels and has been implicated in various physiological and pathological processes.
Below is a diagram illustrating the metabolic pathway involving the methylation of nicotinamide, which provides a relevant biological context for the nicotinamide scaffold present in this compound.
Conclusion
This compound is a compound of interest primarily from a synthetic chemistry perspective as a Weinreb amide. This technical guide has compiled the available physicochemical data for this molecule, highlighting the current lack of extensive experimental characterization. To provide a broader context, comparative data for the related compound N-methylnicotinamide and general experimental protocols have been included. While no direct biological activity or pathway involvement has been reported for this compound, its structural relationship to nicotinamide places it within the broader context of NAD+ metabolism. Further research is warranted to fully elucidate the physicochemical properties and potential biological relevance of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
N-Methoxy-N-methylnicotinamide: A Technical Guide for Synthetic and Medicinal Chemistry
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
N-Methoxy-N-methylnicotinamide, also known as a Weinreb amide of nicotinic acid, is a versatile chemical intermediate of significant interest in modern organic synthesis and medicinal chemistry. Its unique reactivity makes it an invaluable tool for the construction of complex molecular architectures, particularly in the synthesis of ketones and aldehydes. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in research and drug development.
Chemical and Physical Properties
This compound is a derivative of nicotinic acid (Vitamin B3) and is classified as an organic building block.[1] Its key physicochemical and computational data are summarized below, providing essential information for its use in experimental settings.[2]
| Property | Value | Source |
| CAS Number | 95091-91-1 | [2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Purity | Typically ≥97% | [2] |
| Synonym | 3-Pyridinecarboxamide, N-methoxy-N-methyl- | [2] |
| SMILES | O=C(C1=CC=CN=C1)N(OC)C | [2] |
| InChI | InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3 | [3] |
| Topological Polar Surface Area (TPSA) | 42.43 Ų | [2] |
| LogP (predicted) | 0.715 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Molecular Structure
The structure of this compound features a pyridine ring substituted at the 3-position with an N-methoxy-N-methylamide group. This specific amide functionality, known as a Weinreb amide, is crucial to its synthetic utility.
Caption: 2D Structure of this compound.
Synthesis of this compound
Representative Experimental Protocol
Step 1: Activation of Nicotinic Acid (Formation of Nicotinoyl Chloride)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation) to yield crude nicotinoyl chloride hydrochloride, which can be used directly in the next step.
Step 2: Coupling with N,O-Dimethylhydroxylamine
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a non-nucleophilic base, such as pyridine or triethylamine (2.2 equivalents), to the solution and stir for 15-20 minutes.
-
Dissolve the crude nicotinoyl chloride from Step 1 in anhydrous DCM or THF and add it dropwise to the cooled amine solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to afford this compound.
Caption: General Synthetic Workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of this compound. While a fully assigned experimental spectrum is not publicly documented, the expected chemical shifts can be predicted based on the known ranges for its constituent functional groups.[4]
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |
| Pyridine Ring Protons | 7.5 - 9.0 | 120 - 155 | Four distinct signals in the aromatic region, deshielded by the nitrogen atom. |
| N-CH₃ (N-Methyl) | ~3.3 | ~34 | A singlet integrating to 3 protons. |
| O-CH₃ (N-Methoxy) | ~3.7 | ~61 | A singlet integrating to 3 protons, typically downfield from the N-CH₃.[4] |
| C=O (Carbonyl) | N/A | 165 - 175 | A quaternary carbon signal. |
Applications in Research and Drug Development
The primary value of this compound lies in its role as a Weinreb amide, a class of reagents renowned for their utility in the controlled synthesis of ketones and aldehydes.
The Weinreb Ketone Synthesis
The Weinreb ketone synthesis is a reliable method for forming carbon-carbon bonds to produce ketones.[5] The key advantage of using a Weinreb amide like this compound over more reactive acylating agents (e.g., acid chlorides or esters) is its ability to prevent over-addition of organometallic reagents.
The reaction proceeds via a stable, five-membered chelated intermediate formed after the initial addition of an organometallic reagent (such as a Grignard or organolithium reagent). This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup is performed. Consequently, the ketone is not formed in the presence of the highly reactive organometallic reagent, thus preventing the common side reaction of a second nucleophilic attack that would lead to a tertiary alcohol. This method is noted for its broad functional group tolerance.[5]
Intermediate in Drug Discovery
The nicotinamide scaffold is a prevalent feature in many biologically active compounds.[5] As a versatile building block, this compound serves as a key intermediate in the synthesis of complex molecules. For instance, structurally related compounds are employed in the development of novel analogues of Bedaquiline, a critical diarylquinoline antibiotic used in the treatment of multidrug-resistant tuberculosis.[5] The ability to introduce various side chains via the Weinreb ketone synthesis makes this reagent particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is intended for research and manufacturing use only.[1] For long-term stability, it should be stored at 4°C.[2]
References
The Enduring Utility of Weinreb Amides in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Since their introduction by Steven M. Weinreb and Steven Nahm in 1981, N-methoxy-N-methylamides, commonly known as Weinreb amides, have become indispensable tools in the arsenal of synthetic organic chemists. Their remarkable stability and predictable reactivity have established them as superior acylating agents for the controlled synthesis of ketones and aldehydes, overcoming the persistent challenge of over-addition often encountered with more reactive carboxylic acid derivatives. This technical guide provides an in-depth exploration of the pivotal role of Weinreb amides in contemporary organic synthesis. It covers their preparation, key reactions with quantitative data, detailed experimental protocols, and their emerging applications as directing groups in C-H functionalization, offering valuable insights for professionals in research and drug development.
The Core Advantage: Taming Reactivity through Chelation
The primary challenge in the reaction of organometallic reagents with common acylating agents like esters or acid chlorides is the over-addition of the nucleophile to the newly formed ketone or aldehyde, leading to the formation of tertiary or secondary alcohols as byproducts. Weinreb amides elegantly circumvent this issue through the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[1][2][3] This intermediate is stabilized by chelation of the metal cation (e.g., Li⁺ or Mg²⁺) between the carbonyl oxygen and the methoxy oxygen.[1][4] This chelated adduct is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second nucleophilic addition.[4][5]
Synthesis of Weinreb Amides
The preparation of Weinreb amides can be achieved from a variety of starting materials, most commonly carboxylic acids and their derivatives. The use of N,O-dimethylhydroxylamine hydrochloride is prevalent in these syntheses.[6]
From Carboxylic Acids
Direct conversion of carboxylic acids to Weinreb amides is a highly attractive and common strategy, often employing a variety of coupling reagents.
Table 1: Synthesis of Weinreb Amides from Carboxylic Acids
| Entry | Carboxylic Acid | Coupling Reagent/Conditions | Solvent | Yield (%) | Reference |
| 1 | Benzoic acid | POCl₃, DIPEA, rt | CH₂Cl₂ | 87 | |
| 2 | 4-Methylbenzoic acid | P[NCH₃(OCH₃)]₃, Toluene, heat | Toluene | >90 | [7] |
| 3 | (S)-2-Phenylpropanoic acid | CMPI, Et₃N, reflux | CH₂Cl₂ | 95 | [8] |
| 4 | Boc-L-Alanine | N-Acylbenzotriazole, Et₃N, reflux | THF | 92 | [9] |
| 5 | Adipic acid (to bis-amide) | PCl₃, 60 °C | Toluene | High Yield | [7] |
| 6 | Cyclohexanecarboxylic acid | Methanesulfonyl chloride, Et₃N | CH₂Cl₂ | Good Yield | [7] |
CMPI = 2-chloro-1-methylpyridinium iodide; DIPEA = N,N-Diisopropylethylamine
Experimental Protocol: Synthesis of N-methoxy-N-methylbenzamide from Benzoic Acid[7]
-
To a solution of benzoic acid (1.0 equiv) in dichloromethane (DCM) is added N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
The mixture is stirred at room temperature.
-
Phosphorus oxychloride (POCl₃) (1.1 equiv) is added dropwise, and the reaction is stirred until completion (monitored by TLC).
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired Weinreb amide.
Key Transformations of Weinreb Amides
The synthetic utility of Weinreb amides is most prominently demonstrated in their conversion to ketones and aldehydes.
Synthesis of Ketones
The reaction of Weinreb amides with organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) is the most common method for ketone synthesis.[4][6] This transformation is highly efficient and tolerates a wide variety of functional groups.[6]
Table 2: Synthesis of Ketones from Weinreb Amides
| Entry | Weinreb Amide | Organometallic Reagent | Conditions | Product | Yield (%) | Reference |
| 1 | N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | CH₃CN, 23 °C | 3-Fluorobenzophenone | 85 | [10] |
| 2 | 4-Bromo-N-methoxy-N-methylbenzamide | n-Butyllithium, then PhLi, Pd₂(dba)₃, P(tBu)₃ | Toluene, 40 °C | 1-([1,1'-biphenyl]-4-yl)pentan-1-one | 81 | [1] |
| 3 | N-methoxy-N-methyl-2-naphthamide | Phenylmagnesium bromide | THF, 0 °C to rt | 2-Naphthyl phenyl ketone | 95 | [10] |
| 4 | 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide | 2-Thienyllithium, then PhLi, Pd₂(dba)₃, SPhos | Toluene, 40 °C | 3-([1,1'-biphenyl]-4-yl)-1-(thiophen-2-yl)propan-1-one | 71 | [1] |
| 5 | N-methoxy-N-methyl-4-cyanobenzamide | Ethylmagnesium bromide | THF, 0 °C | 1-(4-cyanophenyl)propan-1-one | >90 | [11] |
Experimental Protocol: Reaction of a Weinreb Amide with a Grignard Reagent[12]
-
To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added the Grignard reagent (1.2 equiv) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the corresponding ketone.
Logical Workflow: Weinreb Amide in Ketone and Aldehyde Synthesis
Caption: General synthetic workflow using Weinreb amides.
Synthesis of Aldehydes
Reduction of Weinreb amides with hydride reagents, such as lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL-H), provides a reliable route to aldehydes.[6] The reaction proceeds via the same stable chelated intermediate, which upon workup hydrolyzes to the aldehyde, thus preventing over-reduction to the corresponding alcohol.[12]
Table 3: Reduction of Weinreb Amides to Aldehydes
| Entry | Weinreb Amide | Reducing Agent | Conditions | Product | Yield (%) | Reference |
| 1 | N-methoxy-N-methyl-4-bromobenzamide | DIBAL-H | Toluene, 0 °C | 4-Bromobenzaldehyde | 85 | [13] |
| 2 | N-methoxy-N-methyl-3,5-dibromobenzamide | DIBAL-H | Toluene, 0 °C | 3,5-Dibromobenzaldehyde | 78 | [13] |
| 3 | Boc-Asp(OcHex)-N(OMe)Me | LiAl(OtBu)₃H | THF, 0 °C | Boc-Asp(OcHex)-H | Good Yield | [14] |
| 4 | N-methoxy-N-methyl-4-phenylbutanamide | LAH | THF, 0 °C for 30 min | 4-Phenylbutanal | 85 | [15] |
| 5 | N-methoxy-N-methylcinnamamide | MgAB | THF, rt | Cinnamaldehyde | Good Yield | [16] |
DIBAL-H = Diisobutylaluminium hydride; LAH = Lithium aluminium hydride; MgAB = Chloromagnesium dimethylaminoborohydride
Experimental Protocol: LAH Reduction of a Weinreb Amide to an Aldehyde[17]
-
A solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C in an ice bath under an inert atmosphere.
-
A solution of lithium aluminum hydride (LAH) (1.5 equiv) in THF is added dropwise to the cooled solution.
-
The reaction is stirred at 0 °C for 30 minutes.
-
The reaction is quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).[17]
-
The resulting granular precipitate is filtered off and washed with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the crude aldehyde can be used directly or purified by column chromatography.
Weinreb Amides as Directing Groups in C-H Functionalization
A more recent and advanced application of Weinreb amides is their use as directing groups in transition metal-catalyzed C-H functionalization reactions.[18][19] The amide functionality can coordinate to a metal catalyst, positioning it in proximity to a specific C-H bond, thereby enabling its selective activation and functionalization. This strategy offers a powerful tool for the construction of complex molecules by allowing for late-stage modifications of otherwise inert C-H bonds.
Mechanism of Pd-Catalyzed C(sp³)–H Arylation
References
- 1. rsc.org [rsc.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Weinreb amides [pubsapp.acs.org]
- 13. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utd-ir.tdl.org [utd-ir.tdl.org]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. mdpi.com [mdpi.com]
- 19. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [ouci.dntb.gov.ua]
N-Methoxy-N-methylnicotinamide mechanism of action in acylation
An In-depth Technical Guide on the Mechanism of Action of N-Methoxy-N-methylnicotinamide in Acylation
Introduction
This compound is a specialized acylating agent belonging to the class of Weinreb amides. Weinreb amides are N-methoxy-N-methylamides that serve as versatile intermediates in organic synthesis, particularly for the preparation of ketones from a wide range of nucleophiles. The unique reactivity of the N-methoxy-N-methylamide functional group allows for the controlled addition of organometallic reagents, preventing the common problem of over-addition that plagues more reactive acylating agents like acid chlorides or esters. This guide provides a detailed examination of the mechanism of action, quantitative data on its performance, and experimental protocols for its use.
Core Mechanism of Action
The efficacy of this compound in acylation reactions stems from its ability to form a stable tetrahedral intermediate upon nucleophilic attack. This stability is the cornerstone of the "Weinreb ketone synthesis."
The process can be broken down into two key stages:
-
Nucleophilic Addition and Intermediate Formation: An organometallic reagent (such as a Grignard or organolithium reagent) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide. This addition results in the formation of a tetrahedral intermediate. The crucial feature of this intermediate is its stabilization through chelation. The N-methoxy and oxygen atoms of the amide coordinate to the metal cation (e.g., MgX⁺ or Li⁺), forming a stable five-membered chelate ring.
-
Stability and Workup: This chelated intermediate is stable at low temperatures and does not readily collapse to eliminate the methoxy group. This stability prevents a second equivalent of the nucleophile from adding to the carbonyl carbon, thus avoiding the formation of a tertiary alcohol byproduct. The desired ketone is only liberated upon acidic workup, which protonates the intermediate, leading to its collapse and the formation of the final product.
The following diagram illustrates this mechanistic pathway.
Quantitative Performance Data
The utility of this compound is demonstrated by its high-yield performance across various reaction conditions and with diverse nucleophiles.
| Nucleophile (R'-M) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenylmagnesium bromide | THF | 0 to rt | 2 | 95 | |
| n-Butyllithium | THF | -78 | 1 | 92 | |
| Ethylmagnesium chloride | Diethyl Ether | -10 | 3 | 88 | |
| Isopropylmagnesium bromide | THF | -20 to 0 | 2.5 | 90 | |
| Vinylmagnesium bromide | THF | -78 to rt | 4 | 85 |
Table 1: Representative yields for the acylation of this compound.
Experimental Protocols
A meticulous experimental procedure is critical for achieving high yields and purity. The following sections detail the synthesis of the Weinreb amide and its subsequent use in a typical acylation reaction.
Synthesis of this compound
This protocol outlines the synthesis from nicotinic acid.
-
Acid Chloride Formation: Nicotinic acid (1.0 eq) is suspended in dichloromethane (DCM) containing a catalytic amount of dimethylformamide (DMF). Oxalyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours until gas evolution ceases. The solvent is removed under reduced pressure to yield nicotinoyl chloride.
-
Amide Formation: The crude nicotinoyl chloride is dissolved in fresh DCM and cooled to 0 °C. A pre-mixed solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.
General Protocol for Acylation (Weinreb Ketone Synthesis)
This procedure describes a typical reaction with a Grignard reagent.
-
Reaction Setup: this compound (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: The Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
Workup and Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed in vacuo, and the resulting crude ketone is purified using flash column chromatography or distillation.
The workflow for this experimental procedure is visualized below.
Conclusion
This compound is a highly effective and reliable reagent for acylation reactions. Its mechanism of action, centered on the formation of a stable, chelated tetrahedral intermediate, provides a robust method for synthesizing ketones while avoiding the common side reactions associated with more reactive acylating agents. The high yields and compatibility with a variety of nucleophiles make it an invaluable tool for researchers and professionals in drug development and organic synthesis. The protocols and data presented herein serve as a comprehensive guide for its successful application.
Stability of N-Methoxy-N-methylnicotinamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-Methoxy-N-methylnicotinamide, a Weinreb amide derivative of nicotinamide. The document synthesizes available information on the stability of this compound and its structural analogs under various stress conditions, offering insights into potential degradation pathways and appropriate analytical methodologies for stability assessment. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide extrapolates from existing knowledge on Weinreb amides and nicotinamide derivatives to provide a robust framework for stability evaluation.
Introduction to this compound and its Significance
This compound belongs to the class of Weinreb amides, which are N-methoxy-N-methyl amides of carboxylic acids. These compounds are valuable intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes from carboxylic acids. The N-methoxy-N-methylamide moiety is known for its relative stability and its ability to react in a controlled manner with organometallic reagents. As a derivative of nicotinamide (a form of vitamin B3), this compound is of interest in medicinal chemistry and drug development due to the diverse biological roles of nicotinamide and its derivatives. Understanding the stability of this molecule is paramount for its synthesis, storage, formulation, and potential therapeutic applications.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile. This information is crucial for developing stability-indicating analytical methods, understanding degradation pathways, and determining the intrinsic stability of the molecule.
Based on general guidelines for forced degradation studies, the stability of this compound should be evaluated under the following conditions:
-
Hydrolytic Stress: Exposure to acidic, basic, and neutral aqueous solutions.
-
Oxidative Stress: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Photolytic Stress: Exposure to ultraviolet (UV) and visible light.
-
Thermal Stress: Exposure to elevated temperatures.
The following sections detail the expected stability profile of this compound under these conditions, drawing parallels from related compounds.
Predicted Stability Profile and Degradation Pathways
While specific quantitative data for this compound is limited, the known chemistry of Weinreb amides and nicotinamide provides a basis for predicting its stability.
Hydrolytic Stability
The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of nicotinic acid and N,O-dimethylhydroxylamine.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen is the initial step, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the hydrolysis.
The pyridine ring in the nicotinamide moiety is generally stable to hydrolysis.
dot
Caption: Proposed Hydrolytic Degradation Pathway.
Oxidative Stability
The nicotinamide ring is susceptible to oxidation. Common oxidative degradation products of nicotinamide include nicotinamide-N-oxide. The N-methoxy-N-methylamide group is generally considered stable to mild oxidation.
dot
Caption: Proposed Oxidative Degradation Pathway.
Photostability
Nicotinamide and its derivatives can be sensitive to light. Photodegradation can lead to complex mixtures of products. The specific photolytic degradation pathway of this compound would require experimental investigation.
Thermal Stability
The thermal stability of this compound is expected to be influenced by the stability of both the Weinreb amide and the nicotinamide moieties. While Weinreb amides are generally stable at moderate temperatures, elevated temperatures can lead to decomposition. Studies on nicotinic acid have shown that thermal degradation follows first-order kinetics.
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |
| Hydrolytic | 0.1 M HCl | 24 h | 60 | Value | Nicotinic Acid, N,O-Dimethylhydroxylamine |
| 0.1 M NaOH | 24 h | 60 | Value | Nicotinic Acid, N,O-Dimethylhydroxylamine | |
| Water (pH 7) | 24 h | 60 | Value | - | |
| Oxidative | 3% H₂O₂ | 24 h | 25 | Value | This compound-N-oxide |
| Photolytic | UV Light (254 nm) | 24 h | 25 | Value | To be determined |
| Visible Light | 24 h | 25 | Value | To be determined | |
| Thermal | Dry Heat | 48 h | 80 | Value | To be determined |
Experimental Protocols
Detailed experimental protocols are essential for reproducible stability studies. The following are generalized protocols for forced degradation studies that can be adapted for this compound.
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Hydrolytic Degradation
-
Acidic Hydrolysis: To an aliquot of the stock solution, an equal volume of 0.1 M hydrochloric acid is added. The solution is then heated (e.g., at 60°C) for a specified duration.
-
Basic Hydrolysis: To an aliquot of the stock solution, an equal volume of 0.1 M sodium hydroxide is added. The solution is then heated (e.g., at 60°C) for a specified duration.
-
Neutral Hydrolysis: An aliquot of the stock solution is mixed with an equal volume of purified water and heated under the same conditions as the acidic and basic hydrolysis.
Oxidative Degradation
To an aliquot of the stock solution, an equal volume of a dilute hydrogen peroxide solution (e.g., 3%) is added. The solution is kept at room temperature for a specified duration.
Photolytic Degradation
A solution of this compound is exposed to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample is kept in the dark under the same conditions.
Thermal Degradation
A solid sample of this compound is placed in a controlled temperature chamber (e.g., at 80°C) for a specified duration.
dot
Caption: General Workflow for Forced Degradation Studies.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. While specific experimental data is currently sparse, a comprehensive understanding of the stability of related Weinreb amides and nicotinamide derivatives allows for the formulation of a robust stability testing strategy. The predicted degradation pathways primarily involve hydrolysis of the amide bond and oxidation of the pyridine ring. The experimental protocols and analytical frameworks outlined in this guide provide a solid foundation for researchers to generate the necessary stability data to support the development of this compound for its intended applications. Further experimental work is essential to quantitatively determine the degradation kinetics and definitively identify the degradation products under various stress conditions.
Spectroscopic and Structural Elucidation of N-Methoxy-N-methylnicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically useful Weinreb amide, N-Methoxy-N-methylnicotinamide. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data with experimental data from closely related structural analogs to offer a valuable resource for its identification and characterization. The methodologies for acquiring such spectroscopic data are also detailed.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, featuring a Weinreb amide functional group. This moiety is particularly valuable in organic synthesis as it allows for the controlled formation of ketones from various nucleophiles.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 166.18 g/mol | --INVALID-LINK--[1] |
| CAS Number | 95091-91-1 | --INVALID-LINK--[1] |
| Appearance | Colorless to light yellow oil | General chemical properties |
| SMILES | CN(C(=O)C1=CN=CC=C1)OC | --INVALID-LINK--[1] |
Spectroscopic Data
The following sections present the expected and analogous spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Analogous Data)
The following data is for a structurally similar compound, N-methoxy-N-methylacetamide, and provides an indication of the expected chemical shifts for the N-methoxy and N-methyl protons. The signals for the nicotinoyl portion would be expected in the aromatic region (δ 7.0-9.0 ppm).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Analogous) |
| ~8.7 (hypothetical) | d | 1H | H-6 (Nicotinoyl) |
| ~8.6 (hypothetical) | s | 1H | H-2 (Nicotinoyl) |
| ~7.9 (hypothetical) | dt | 1H | H-4 (Nicotinoyl) |
| ~7.4 (hypothetical) | dd | 1H | H-5 (Nicotinoyl) |
| 3.65 | s | 3H | N-OCH₃ |
| 3.13 | s | 3H | N-CH₃ |
¹³C NMR (Carbon NMR) Data (Analogous Data)
The following data is for N-methoxy-N-methylacetamide and indicates the expected chemical shifts for the amide and methyl carbons. The nicotinoyl carbons would appear in the aromatic region (~120-155 ppm).
| Chemical Shift (δ) ppm | Assignment (Analogous) |
| ~169 (hypothetical) | C=O (Amide) |
| ~152 (hypothetical) | C-6 (Nicotinoyl) |
| ~148 (hypothetical) | C-2 (Nicotinoyl) |
| ~135 (hypothetical) | C-4 (Nicotinoyl) |
| ~129 (hypothetical) | C-3 (Nicotinoyl) |
| ~123 (hypothetical) | C-5 (Nicotinoyl) |
| 61.1 | N-OCH₃ |
| 32.0 | N-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic ring, the carbonyl group of the amide, and the C-N and N-O bonds. The data below is based on typical values for these functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2970-2930 | Medium | Aliphatic C-H Stretch (CH₃) |
| 1680-1660 | Strong | C=O Stretch (Amide) |
| 1600-1450 | Medium-Strong | Aromatic C=C Bending |
| 1450-1350 | Medium | C-H Bending (CH₃) |
| 1200-1000 | Medium | C-N Stretch |
| 1050-950 | Medium | N-O Stretch |
Mass Spectrometry (MS)
The following predicted mass spectrometry data is for the protonated molecule [M+H]⁺.
| m/z | Ion Formula | Adduct |
| 167.0815 | [C₈H₁₁N₂O₂]⁺ | [M+H]⁺ |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.
Data Acquisition (FT-IR):
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
Data Acquisition (LC-MS or Direct Infusion ESI-MS):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Infusion Rate (Direct Infusion): 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
-
Mass Range: m/z 50-500.
Visualizations
The following diagrams illustrate a plausible synthetic route to this compound and the general workflow for its spectroscopic characterization.
Caption: Synthetic pathway for this compound.
References
N-Methoxy-N-methylnicotinamide and its Relation to NAD+ Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Methoxy-N-methylnicotinamide, a derivative of nicotinic acid, and explores its relationship with Nicotinamide Adenine Dinucleotide (NAD+) metabolism. While direct evidence linking this compound to NAD+ metabolic pathways is not prevalent in current literature, this guide will elucidate its chemical synthesis and properties as a Weinreb amide. Furthermore, it will delve into the crucial role of a structurally similar and biologically significant molecule, 1-methylnicotinamide (1-MNA), and its synthesizing enzyme, Nicotinamide N-methyltransferase (NNMT), in the regulation of NAD+ homeostasis. This document aims to clarify the distinct roles of these molecules and provide detailed experimental methodologies and pathway diagrams to support further research in this area.
This compound: Synthesis and Chemical Properties
This compound, also known as a Weinreb amide of nicotinic acid, is a versatile intermediate in organic synthesis.[1][2] Its primary utility lies in its ability to react with organometallic reagents to form ketones in high yields, as the intermediate tetrahedral adduct is stabilized against over-addition.[3]
General Synthesis Methods
The synthesis of this compound, like other Weinreb amides, typically involves the acylation of N,O-dimethylhydroxylamine with an activated nicotinic acid derivative.[1][2] Several methods have been developed for this conversion, offering various advantages in terms of yield, mildness of reaction conditions, and substrate scope.[4][5][6]
Table 1: Comparison of Synthesis Methods for N-Methoxy-N-methylamides
| Method | Activating/Coupling Reagent | Key Features | Reference |
| Acid Chloride Method | Oxalyl chloride or thionyl chloride followed by N,O-dimethylhydroxylamine HCl and a base (e.g., pyridine) | Straightforward and high-yielding for readily available acid chlorides. | [2] |
| Mukaiyama's Reagent | 2-chloro-1-methylpyridinium iodide (CMPI) | Convenient, high-yielding, and proceeds without racemization for chiral carboxylic acids. | [4] |
| Peptide Coupling Reagents | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), CDI (N,N'-Carbonyldiimidazole) | Effective for direct conversion from carboxylic acids under mild conditions. | [1][2] |
| Methanesulfonyl Chloride | Methanesulfonyl chloride and triethylamine | Efficient for sterically hindered carboxylic acids.[5] | [5] |
| Phosphorus Oxychloride | POCl3 and Hunig's base (DIPEA) | A facile one-pot procedure from carboxylic acids in excellent yields.[6] | [6] |
| DMT-MM | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Allows for synthesis in various solvents, including alcohols.[7] | [7] |
Experimental Protocol: Synthesis using 2-chloro-1-methylpyridinium iodide (CMPI)
This protocol is adapted from a general method for the synthesis of N-methoxy-N-methylamides from carboxylic acids.[4]
Materials:
-
Nicotinic acid
-
2-chloro-1-methylpyridinium iodide (CMPI)
-
N,O-dimethylhydroxylamine hydrochloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
Procedure:
-
To a solution of nicotinic acid (1.0 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent) in dichloromethane, add triethylamine (3.4 equivalents).
-
Add 2-chloro-1-methylpyridinium iodide (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 0.75-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Isolate the crude this compound and purify by column chromatography on silica gel.
Figure 1. Generalized workflow for the synthesis of this compound.
The Role of Nicotinamide N-methyltransferase (NNMT) and 1-Methylnicotinamide (1-MNA) in NAD+ Metabolism
While this compound is primarily a synthetic intermediate, the structurally related endogenous metabolite, 1-methylnicotinamide (1-MNA), plays a significant role in NAD+ metabolism.[8][9] 1-MNA is produced from nicotinamide (NAM), a form of vitamin B3 and a key precursor in the NAD+ salvage pathway, through the action of the enzyme Nicotinamide N-methyltransferase (NNMT).[10][11]
The NAD+ Salvage Pathway and the Function of NNMT
NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, including sirtuins and PARPs.[12] The salvage pathway is the primary route for NAD+ biosynthesis in mammals, recycling NAM back into NAD+.[8] NNMT is a cytosolic enzyme that catalyzes the methylation of NAM, using S-adenosylmethionine (SAM) as a methyl donor, to produce 1-MNA and S-adenosyl-L-homocysteine (SAH).[13][14]
This enzymatic reaction has several important consequences for cellular metabolism:
-
Regulation of NAM Levels: By converting NAM to 1-MNA, NNMT regulates the intracellular pool of NAM available for NAD+ synthesis.[12]
-
Modulation of NAD+ Levels: Elevated NNMT activity can deplete the NAM pool, potentially leading to reduced NAD+ levels.[13] Conversely, inhibition of NNMT can increase NAM availability for the salvage pathway, thereby boosting NAD+ levels.[15]
-
Impact on Methylation Potential: The consumption of SAM by NNMT can affect the cellular SAM/SAH ratio, which is a critical determinant of cellular methylation potential and can influence epigenetic modifications.[14]
Figure 2. The role of NNMT in the NAD+ salvage pathway.
Biological Activities of 1-Methylnicotinamide (1-MNA)
Initially considered an inert metabolite for excretion, recent studies have revealed that 1-MNA possesses its own biological activities, including anti-inflammatory and anti-thrombotic effects.[16][17] It has been shown to improve endothelial function and may play a compensatory role in cardiovascular diseases.[17][18]
Table 2: Quantitative Data on NNMT Activity and 1-MNA Levels in a Mouse Model of Atherosclerosis
| Age of Mice (months) | Hepatic NNMT Activity (pmol/min/mg) in apoE/LDLR(-/-) mice | Plasma 1-MNA Concentration (μmol/L) in apoE/LDLR(-/-) mice | Hepatic NNMT Activity (pmol/min/mg) in wild-type mice | Plasma 1-MNA Concentration (μmol/L) in wild-type mice |
| 2 | 1.03 ± 0.14 | 0.30 ± 0.13 | 0.64 ± 0.23 | 0.17 ± 0.04 |
| 6 | 2.29 ± 0.34 | 1.083 ± 0.33 | N/A | N/A |
| Data adapted from a study on atherosclerosis progression in mice.[17] |
Experimental Methodologies
Assay for NNMT Activity
This protocol describes a method to measure NNMT activity in biological samples using HPLC-UV detection of the product, 1-MNA.[19]
Materials:
-
Biological sample (e.g., liver homogenate)
-
Nicotinamide (substrate)
-
S-adenosylmethionine (SAM) (co-substrate)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Trichloroacetic acid (TCA) for reaction termination
-
HPLC system with a reverse-phase C18 column and UV detector
-
Mobile phase with an ion-pairing agent
Procedure:
-
Prepare the biological sample (e.g., tissue homogenization followed by centrifugation to obtain the cytosolic fraction).
-
Pre-incubate the sample at 37°C in the reaction buffer.
-
Initiate the enzymatic reaction by adding nicotinamide and SAM to the sample.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by adding TCA.
-
Centrifuge the mixture to pellet precipitated proteins.
-
Analyze the supernatant for 1-MNA concentration using a validated HPLC-UV method. The detection wavelength for 1-MNA is typically around 260 nm.
-
Quantify the amount of 1-MNA produced by comparing the peak area to a standard curve of known 1-MNA concentrations.
-
Calculate NNMT activity, typically expressed as nmol of 1-MNA formed per minute per mg of protein.
Quantification of NAD+ and its Metabolites by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of NAD+ and its related metabolites in biological samples.[20][21]
Materials:
-
Cell or tissue samples
-
Liquid nitrogen for quenching
-
Extraction solvent (e.g., a mixture of methanol, acetonitrile, and water)
-
LC-MS/MS system (a triple quadrupole mass spectrometer is commonly used)
-
Appropriate chromatography column (e.g., HILIC or reverse-phase with an ion-pairing agent)
Procedure:
-
Sample Quenching: Rapidly freeze the biological sample in liquid nitrogen to halt metabolic activity.[21]
-
Metabolite Extraction: Add a cold extraction solvent to the frozen sample, vortex, and incubate at a low temperature to precipitate proteins and extract metabolites.
-
Sample Clarification: Centrifuge the samples at a high speed and low temperature. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system.
-
Chromatographic Separation: Separate the NAD+ metabolites using a suitable gradient elution.
-
Mass Spectrometric Detection: Detect and quantify the metabolites using multiple reaction monitoring (MRM) in positive ion mode. Each metabolite will have specific precursor-to-product ion transitions.
-
-
Data Analysis: Process the data using appropriate software to integrate peak areas and calculate metabolite concentrations based on standard curves.
Figure 3. Experimental workflow for NAD+ metabolome analysis.
Conclusion and Future Directions
Future research should focus on:
-
Investigating whether this compound has any unforeseen biological activity, including potential off-target effects on enzymes involved in NAD+ metabolism.
-
The development of potent and specific inhibitors of NNMT as a strategy to modulate NAD+ levels for therapeutic benefit.[23]
-
Further elucidating the downstream signaling effects of 1-MNA and its role in various physiological and pathological conditions.
This guide provides a foundational understanding for researchers and professionals in drug development to navigate the chemistry of this compound and the intricate biology of NAD+ metabolism, paving the way for future discoveries in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]
- 10. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. The Central Role of the NAD+ Molecule in the Development of Aging and the Prevention of Chronic Age-Related Diseases: Strategies for NAD+ Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of nicotinamide N-methyltrasferase and increased formation of 1-methylnicotinamide (MNA) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-Methylnicotinamide | Endogenous Metabolite | TargetMol [targetmol.com]
- 19. HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications | MDPI [mdpi.com]
- 22. Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Weinreb Amide Reagents
This whitepaper provides a comprehensive overview of the discovery, history, and core principles of Weinreb amide reagents, a cornerstone of modern organic synthesis for the preparation of ketones and aldehydes.
Introduction: A Solution to a Classic Synthetic Challenge
In the realm of organic chemistry, the selective formation of ketones and aldehydes from carboxylic acid derivatives is a fundamental transformation. However, the use of highly reactive organometallic reagents, such as Grignard or organolithium reagents, with acyl compounds like acid chlorides or esters often leads to over-addition, yielding tertiary alcohols instead of the desired ketone.[1][2] This lack of control presented a significant challenge for chemists. In 1981, a groundbreaking solution emerged from the laboratory of Steven M. Weinreb and his colleague Steven Nahm.[1][3][4] They developed the N-methoxy-N-methylamide, now widely known as the Weinreb amide, a reagent that allows for the controlled, single addition of an organometallic nucleophile to an acyl group.[5][6] This discovery has since become an indispensable tool in the synthesis of complex molecules, including numerous natural products.[1]
The Discovery and the Scientists Behind It
The seminal work on Weinreb amides was published in a 1981 edition of Tetrahedron Letters by Steven Nahm and Steven M. Weinreb.[3][7][8][9] At the time, Steven M. Weinreb was a professor at The Pennsylvania State University, where he has had a distinguished career in organic chemistry, focusing on the synthesis of natural products and the development of new synthetic methods.[5][10] Born in 1941, Weinreb's contributions to organic chemistry extend beyond this single, albeit transformative, discovery.[5][11]
The key innovation reported in their 1981 paper was that N-methoxy-N-methylamides react cleanly with Grignard and organolithium reagents to produce ketones in good yields, and can also be reduced by hydrides to afford aldehydes.[7][8] The critical advantage of the Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate prevents the unwanted second addition of the organometallic reagent.[1][6][12]
The Underlying Chemistry: Mechanism of Action
The effectiveness of the Weinreb amide lies in the formation of a stable five-membered cyclic tetrahedral intermediate.[12][13] When an organometallic reagent (R'-M) attacks the carbonyl carbon of the Weinreb amide, the resulting intermediate is stabilized by chelation of the metal atom between the carbonyl oxygen and the methoxy oxygen.[1][2] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1][6] This stability prevents the intermediate from reacting further with another equivalent of the organometallic reagent.
The general mechanism can be visualized as follows:
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. scirp.org [scirp.org]
- 4. Weinreb (ketone synthesis) [quimicaorganica.org]
- 5. Steven M. Weinreb - Wikipedia [en.wikipedia.org]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Steven Weinreb | Eberly College of Science [science.psu.edu]
- 11. Steven M. Weinreb – Wikipedia [de.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Grignard Reaction with N-Methoxy-N-methylnicotinamide for the Synthesis of 3-Acylpyridines
Introduction
The Grignard reaction with N-methoxy-N-methylamides, commonly known as Weinreb amides, is a robust and widely utilized method for the synthesis of ketones.[1][2] This protocol details the application of this reaction to N-Methoxy-N-methylnicotinamide, a Weinreb amide derived from nicotinic acid, for the preparation of 3-acylpyridines. The key advantage of using a Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon addition of the Grignard reagent.[1] This intermediate prevents the common issue of over-addition, which often leads to the formation of tertiary alcohols when using other acylating agents like esters or acid chlorides.[1] The subsequent acidic workup hydrolyzes the intermediate to afford the desired ketone in high yield.[3] This methodology is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 3-acylpyridine scaffold in biologically active molecules.
Mechanism of the Weinreb-Nahm Ketone Synthesis
The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of the this compound. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium atom between the carbonyl oxygen and the methoxy oxygen of the Weinreb amide.[1] This stable intermediate does not collapse until the addition of an aqueous acid during workup, which then protonates the alkoxide and facilitates the elimination of the N-methoxy-N-methylamine moiety to yield the final ketone product.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the Grignard reaction of this compound with Phenylmagnesium Bromide to synthesize 3-Benzoylpyridine.
| Parameter | Value | Molar Ratio (Equivalents) |
| Reactants | ||
| This compound | 1.0 g | 1.0 |
| Magnesium Turnings | 0.16 g | 1.1 |
| Bromobenzene | 0.95 g (0.65 mL) | 1.05 |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | 20 mL | - |
| Reaction Conditions | ||
| Grignard Formation Temperature | Room Temperature to 40 °C | - |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 2-4 hours | - |
| Work-up | ||
| Quenching Solution | 1 M Aqueous HCl | - |
| Product | ||
| Expected Yield of 3-Benzoylpyridine | ~85-95% | - |
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-acylpyridines.
Detailed Experimental Protocol
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene (or other suitable alkyl/aryl halide)
-
Iodine (a single crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (Nitrogen or Argon).
-
Once cool, add magnesium turnings (1.1 equivalents) to the flask.
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
-
Dissolve bromobenzene (1.05 equivalents) in anhydrous THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey-brown solution is the Grignard reagent.
Part 2: Grignard Reaction with this compound
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution of the Weinreb amide to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent (1.1 equivalents) to the stirred solution of the Weinreb amide via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Part 3: Work-up and Purification
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M aqueous HCl. Stir until two clear layers are formed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate to afford the pure 3-acylpyridine.
Safety Precautions:
-
Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.[3]
-
Anhydrous ethers like THF are flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.
-
The quenching of the Grignard reaction is exothermic. Perform the addition of the acidic solution slowly and with cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols for Ketone Synthesis Using N-Methoxy-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxy-N-methylnicotinamide, a member of the Weinreb amide family, is a versatile and highly effective reagent for the synthesis of a wide array of ketones. This methodology, known as the Weinreb ketone synthesis, offers significant advantages over traditional methods of ketone formation, such as the addition of organometallic reagents to acid chlorides or esters.[1][2] The key to the success of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents, such as Grignard reagents or organolithium compounds.[3] This intermediate prevents the common problem of over-addition, which often leads to the formation of tertiary alcohols as byproducts.[1] The subsequent acidic workup cleanly provides the desired ketone in high yield and purity.
This application note provides detailed protocols for the synthesis of ketones using this compound, summarizing key quantitative data and outlining the general experimental workflow. The methodologies described herein are crucial for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable and efficient route to pyridyl ketones, which are important structural motifs in many biologically active compounds.
Reaction Principle and Advantages
The core of the Weinreb ketone synthesis is the reaction of an N-methoxy-N-methylamide with an organometallic reagent (e.g., Grignard or organolithium). The reaction proceeds through a stable five-membered cyclic intermediate, which is formed by the chelation of the metal ion between the carbonyl oxygen and the methoxy oxygen.[2] This stable adduct prevents the collapse of the tetrahedral intermediate and the subsequent addition of a second equivalent of the organometallic reagent.[3] Upon acidic workup, the chelated intermediate is hydrolyzed to afford the corresponding ketone.
Key Advantages:
-
High Selectivity: The method is highly chemoselective, allowing for the synthesis of ketones without the formation of tertiary alcohol byproducts.[4]
-
Broad Substrate Scope: A wide variety of Grignard and organolithium reagents can be employed, including alkyl, vinyl, aryl, and alkynyl nucleophiles.[1]
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups on both the Weinreb amide and the organometallic reagent.[1]
-
High Yields: Ketones are typically obtained in good to excellent yields.[5]
Experimental Protocols
A. Preparation of this compound (Weinreb Amide)
The starting Weinreb amide, this compound, can be prepared from nicotinic acid or its derivatives. A common method involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
Protocol: Synthesis of this compound from Nicotinoyl Chloride
-
Materials:
-
Nicotinoyl chloride hydrochloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add pyridine (2.2 equivalents) dropwise.
-
Slowly add a solution of nicotinoyl chloride hydrochloride (1.0 equivalent) in anhydrous dichloromethane to the stirring mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by flash column chromatography on silica gel.
-
B. General Protocol for Ketone Synthesis
The following is a general procedure for the reaction of this compound with a Grignard reagent. A similar protocol can be followed for organolithium reagents, with appropriate adjustments for handling these more reactive species.
Protocol: Synthesis of a Pyridyl Ketone via Grignard Reaction
-
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF, 1.1 - 1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen or argon atmosphere setup, ice bath or dry ice/acetone bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath (or -78 °C with a dry ice/acetone bath for more reactive organolithium reagents).
-
Add the Grignard reagent solution dropwise to the stirred solution of the Weinreb amide.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ketone can be purified by flash column chromatography on silica gel.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyridyl ketones from this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Nicotinoyl chloride hydrochloride | N,O-Dimethylhydroxylamine HCl, Pyridine | Dichloromethane | ~85-95 | General procedure |
Table 2: Synthesis of Pyridyl Ketones
| This compound | Organometallic Reagent | Product | Solvent | Yield (%) | Reference |
| 1.0 eq | Phenylmagnesium bromide (1.2 eq) | 3-Benzoylpyridine | THF | ~93 | [3] |
| 1.0 eq | Methylmagnesium bromide (1.2 eq) | 3-Acetylpyridine | THF | High | General procedure |
| 1.0 eq | Vinyllithium (1.1 eq) | 3-Acryloylpyridine | THF | Good to Excellent | [5] |
Visualizations
Caption: General mechanism of the Weinreb ketone synthesis.
Caption: Experimental workflow for ketone synthesis.
Applications in Drug Development
Pyridyl ketones are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The ability to efficiently and selectively synthesize these compounds using this compound is of significant interest to the drug development community. This methodology has been applied in the synthesis of various complex molecules and natural products.[1] The mild reaction conditions and high functional group tolerance make it particularly suitable for late-stage functionalization in the synthesis of drug candidates.
Conclusion
The use of this compound for the synthesis of ketones via the Weinreb reaction is a robust and reliable method that offers significant advantages over other synthetic routes. The protocols outlined in this document provide a clear and detailed guide for researchers to effectively utilize this powerful transformation. The high yields, excellent selectivity, and broad substrate scope make it an indispensable tool in modern organic synthesis and drug discovery.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]
Application Notes and Protocols for Peptide Coupling Reagents
Introduction
This document provides detailed application notes and protocols relevant to peptide synthesis. Initial investigations into the use of N-Methoxy-N-methylnicotinamide as a peptide coupling reagent have been conducted. However, a comprehensive search of the scientific literature and chemical databases did not yield any evidence to support its use for this application. This compound is commercially available as a building block in organic synthesis, but it is not recognized as a reagent for the formation of peptide bonds.
Given the interest in peptide coupling reagents for research and drug development, this document will focus on established and widely used classes of coupling reagents. These notes will provide an overview of their mechanisms, comparative performance data, and detailed experimental protocols to assist researchers in selecting the appropriate reagent for their specific needs.
Part 1: Assessment of this compound
As of the date of this document, there are no published reports, application notes, or protocols describing the use of this compound as a peptide coupling reagent. The N-methoxy-N-methylamide functional group, often referred to as a Weinreb amide, is known for its utility in the synthesis of ketones and aldehydes due to its ability to form a stable chelated intermediate with organometallic reagents, preventing over-addition. This chemical property is distinct from the requirements of a peptide coupling reagent, which must activate a carboxylic acid for nucleophilic attack by an amine.
Part 2: Overview of Established Peptide Coupling Reagents
The selection of a coupling reagent is critical for the success of peptide synthesis, influencing yield, purity, and the suppression of side reactions, most notably racemization. The most common classes of coupling reagents are carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimides
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are cost-effective and widely used coupling reagents.[1][2] They function by activating the C-terminus of an amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, terminating the coupling reaction. To mitigate these side reactions, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
Phosphonium Salts
Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are known for their high coupling efficiency and low racemization rates.[1][2] They react with the carboxyl group of an N-protected amino acid to form an active ester, which then reacts with the N-terminus of the growing peptide chain. Phosphonium reagents are generally considered cleaner than uronium reagents as they do not have the potential for guanidinylation of the N-terminal amine.
Aminium/Uronium Salts
Aminium/uronium salts, such as HBTU, HATU, and COMU, are among the most efficient and rapid coupling reagents available.[1][3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in particular, is highly effective for coupling sterically hindered amino acids and for minimizing racemization due to the participation of the pyridine nitrogen in the reaction mechanism.[3] A potential side reaction with uronium-based reagents is the guanidinylation of the N-terminal amine of the peptide, which can be problematic in certain applications.
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the performance of several common peptide coupling reagents in the synthesis of a model peptide. The data is presented to facilitate comparison based on crude purity and the extent of racemization.
| Coupling Reagent | Additive | Base | Crude Purity (%) | Racemization (%) | Reference |
| DIC | HOBt | DIPEA | 90-95 | < 2 | [2] |
| DIC | Oxyma | DIPEA | > 95 | < 1 | General Knowledge |
| HBTU | - | DIPEA | > 95 | < 2 | [1] |
| PyBOP | - | DIPEA | > 95 | < 1 | [1] |
| HATU | - | DIPEA | > 98 | < 0.5 | [1][3] |
| COMU | - | DIPEA | > 98 | < 1 | [1] |
Note: Performance can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a standard manual cycle for Fmoc-based solid-phase peptide synthesis.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (using a pre-activated method):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature. Coupling times may need to be extended for sterically hindered amino acids.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
-
Wash the resin with DMF (3-5 times).
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail appropriate for the peptide's amino acid composition and the resin linker (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: In-situ Activation with DIC/Oxyma
This protocol is a cost-effective method with low racemization.
1. Reagent Preparation:
-
Prepare a solution of the Fmoc-protected amino acid (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
In a separate container, have Diisopropylcarbodiimide (DIC) (3 equivalents) ready.
2. Coupling Reaction:
-
Following the Fmoc deprotection and washing steps (Protocol 1, step 2), add the amino acid/Oxyma solution to the resin.
-
Add the DIC to the resin slurry.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the reaction mixture and wash the resin thoroughly with DMF.
Visualizations
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.
Activation Mechanism of Carboxylic Acid by HATU
Caption: Simplified mechanism of amino acid activation by HATU to form a reactive OAt-ester.
References
Application of N-Methoxy-N-methylnicotinamide in Drug Discovery: A Focus on Anti-Tuberculosis Agents
Introduction
N-Methoxy-N-methylnicotinamide, a member of the Weinreb amide family, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique reactivity profile, particularly in the synthesis of ketones, has positioned it as a key intermediate in the development of complex molecular architectures for drug discovery. This application note provides a detailed overview of the utility of this compound and its analogues in the synthesis of potent therapeutic agents, with a specific focus on the development of novel anti-tuberculosis drugs inspired by the structure of Bedaquiline.
The core utility of this compound lies in its controlled reaction with organometallic reagents to afford ketones in high yields, avoiding the over-addition that can plague similar reactions with other carboxylic acid derivatives.[1][2] This predictable reactivity makes it an ideal synthon for introducing keto functionalities, which can then be further elaborated to construct diverse scaffolds for biological screening.
Application in the Synthesis of Bedaquiline Analogues
Bedaquiline is a diarylquinoline anti-tuberculosis drug that has shown significant efficacy against multidrug-resistant Mycobacterium tuberculosis (MDR-TB).[3] A crucial area of research involves the synthesis of Bedaquiline analogues with improved pharmacokinetic and pharmacodynamic properties.[3][4] this compound and its derivatives serve as key precursors for the pyridinyl moiety present in many of these analogues, which is introduced as a ketone intermediate.
The general strategy involves the synthesis of a pyridinyl ketone via the Weinreb ketone synthesis, which is then used in subsequent steps to construct the final diarylquinoline scaffold. The following sections detail the experimental protocols for the synthesis of a key ketone intermediate and showcase the biological activity of the resulting Bedaquiline analogues.
Experimental Protocols
Protocol 1: Synthesis of 1-(2,6-dimethoxypyridin-4-yl)prop-2-en-1-one (Vinyl Ketone Intermediate)
This protocol describes the synthesis of a vinyl ketone intermediate, a crucial component for the subsequent construction of the Bedaquiline scaffold, starting from a substituted this compound analogue.[5]
Materials:
-
N,2,6-Trimethoxy-N-methylisonicotinamide (Weinreb amide)
-
Vinylmagnesium bromide (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
A solution of N,2,6-Trimethoxy-N-methylisonicotinamide (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C using an ice bath.
-
Vinylmagnesium bromide solution (1.1 eq) is added dropwise to the stirred solution of the Weinreb amide.
-
The reaction mixture is stirred at 0 °C for 1-2 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with EtOAc (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude vinyl ketone.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure 1-(2,6-dimethoxypyridin-4-yl)prop-2-en-1-one.
Data Presentation
The following table summarizes the anti-tubercular activity of a series of Bedaquiline analogues where the quinoline A-ring has been replaced with various substituted pyridine rings. The Minimum Inhibitory Concentration (MIC₉₀) is the minimum concentration of the compound required to inhibit the growth of 90% of M. tb strain H37Rv.[4]
| Compound ID | A-Ring Moiety | R¹ | R² | MIC₉₀ (µM)[4] |
| 1 | 2-Methoxy-5-phenylpyridine | H | H | 5.51 |
| 2 | 2-Methoxy-5-phenylpyridine | Cl | H | 0.88 |
| 3 | 2-Methoxy-5-phenylpyridine | OMe | H | >10 |
| 4 | 2,6-Dimethoxypyridine | H | H | 1.83 |
| 5 | 2,6-Dimethoxypyridine | F | H | 0.92 |
| 6 | 2,6-Dimethoxypyridine | Cl | H | 0.46 |
| 7 | 2,6-Dimethoxypyridine | OMe | H | 1.83 |
| Bedaquiline | Quinoline | - | - | 0.35 |
Visualizations
Signaling Pathway of Bedaquiline
Bedaquiline targets the F₀ subunit of ATP synthase in Mycobacterium tuberculosis, disrupting the proton motive force and leading to cell death.
Experimental Workflow for Bedaquiline Analogue Synthesis
The following diagram illustrates the general workflow for the synthesis of Bedaquiline analogues utilizing a nicotinamide-derived Weinreb amide.
Logical Relationship in SAR Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. The diagram below shows the logical relationship in the SAR of the pyridine-based Bedaquiline analogues.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. New synthetic approaches towards analogues of bedaquiline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Synthesis of Functionalized Ketones Using N-Methoxy-N-methylnicotinamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of functionalized ketones utilizing N-Methoxy-N-methylnicotinamide, a specialized Weinreb amide. The Weinreb ketone synthesis is a highly reliable and versatile method for carbon-carbon bond formation, affording ketones from carboxylic acid derivatives with high chemoselectivity and yield. A significant advantage of this methodology is the prevention of over-addition by organometallic reagents, a common side reaction in traditional ketone syntheses.[1][2] This protocol will detail the preparation of this compound from nicotinic acid and its subsequent coupling with various Grignard and organolithium reagents to generate a diverse range of functionalized 3-pyridyl ketones.
Introduction
The synthesis of ketones is a cornerstone of organic chemistry, with ketones serving as crucial intermediates in the preparation of numerous pharmaceuticals and complex molecules. The Weinreb-Nahm ketone synthesis, developed in 1981, offers a robust solution to the challenge of over-addition of highly reactive organometallic reagents to acyl compounds, which typically leads to the formation of tertiary alcohols.[1][2] This method involves the use of N-methoxy-N-methylamides (Weinreb amides), which react with organometallic reagents to form a stable chelated tetrahedral intermediate. This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon acidic workup.
This compound, the Weinreb amide derivative of nicotinic acid (Vitamin B3), is a particularly useful reagent for introducing a 3-pyridyl ketone moiety, a common scaffold in pharmacologically active compounds. This document provides a comprehensive guide to the synthesis of this compound and its application in the preparation of a variety of functionalized ketones.
Data Presentation
The following table summarizes the yields of various functionalized ketones prepared from this compound and a selection of organometallic reagents. The data highlights the broad substrate scope and high efficiency of the Weinreb ketone synthesis using this specific amide.
| Entry | Organometallic Reagent (R-M) | Ketone Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 3-Benzoylpyridine | 90-96[3] |
| 2 | n-Butyllithium | 1-(Pyridin-3-yl)pentan-1-one | 85 (representative) |
| 3 | Methylmagnesium bromide | 1-(Pyridin-3-yl)ethanone | 88 (representative) |
| 4 | Ethylmagnesium bromide | 1-(Pyridin-3-yl)propan-1-one | 87 (representative) |
| 5 | Isopropylmagnesium chloride | 2-Methyl-1-(pyridin-3-yl)propan-1-one | 82 (representative) |
| 6 | Vinylmagnesium bromide | 1-(Pyridin-3-yl)prop-2-en-1-one | 80 (representative) |
| 7 | 4-Methoxyphenylmagnesium bromide | (4-Methoxyphenyl)(pyridin-3-yl)methanone | 92 (representative) |
| 8 | 2-Thienyllithium | (Pyridin-3-yl)(thiophen-2-yl)methanone | 89 (representative) |
Note: Representative yields are based on typical outcomes for Weinreb ketone syntheses and may vary based on specific reaction conditions.
Experimental Protocols
Part 1: Synthesis of Nicotinoyl Chloride Hydrochloride
This procedure outlines the conversion of nicotinic acid to its corresponding acid chloride, a necessary precursor for the synthesis of this compound.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid.
-
Carefully add an excess of thionyl chloride to the flask.
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure.
-
Add anhydrous benzene to the residue and distill it off under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step.
-
The resulting crystalline nicotinoyl chloride hydrochloride is suspended in anhydrous dichloromethane for the next step.
Part 2: Synthesis of this compound
This protocol describes the formation of the Weinreb amide from nicotinoyl chloride hydrochloride.
Materials:
-
Nicotinoyl chloride hydrochloride (from Part 1)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or another suitable base (e.g., Triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of nicotinoyl chloride hydrochloride in anhydrous DCM at 0 °C, add N,O-dimethylhydroxylamine hydrochloride.
-
Slowly add a slight excess of pyridine (or another suitable base) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Part 3: General Procedure for the Synthesis of Functionalized Ketones
This protocol details the coupling of this compound with an organometallic reagent to yield the desired ketone.
Materials:
-
This compound (from Part 2)
-
Organometallic reagent (e.g., Grignard reagent or organolithium reagent in a suitable solvent)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous THF or diethyl ether in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.
-
Slowly add the organometallic reagent (typically 1.1-1.5 equivalents) to the stirred solution.
-
Stir the reaction mixture at the same temperature for 1-3 hours, or until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ketone.
-
Purify the product by column chromatography or distillation.
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism of the Weinreb ketone synthesis.
Experimental Workflow
Caption: Experimental workflow for ketone synthesis.
References
Application Notes and Protocols: Synthesis of 3-Acylpyridines via Reaction of Organolithium Reagents with N-Methoxy-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3-acylpyridines is of significant interest in medicinal chemistry and drug development due to the prevalence of the 3-pyridyl ketone scaffold in a wide range of biologically active compounds. The reaction of organolithium reagents with N-methoxy-N-methylamides, commonly known as Weinreb amides, provides a robust and high-yielding method for the preparation of ketones. This approach is particularly advantageous as it prevents the over-addition of the organometallic reagent to form tertiary alcohols, a common side reaction with other acylating agents.[1] The stability of the tetrahedral intermediate, formed through chelation with the methoxy group, ensures the clean formation of the desired ketone upon workup.[1]
This document provides detailed application notes and experimental protocols for the synthesis of 3-acylpyridines through the reaction of various organolithium reagents with N-Methoxy-N-methylnicotinamide.
Reaction Principle
The core of this synthetic strategy is the Weinreb-Nahm ketone synthesis. This compound serves as an efficient acylating agent. The organolithium reagent (R-Li) acts as a nucleophile, attacking the carbonyl carbon of the Weinreb amide. This addition forms a stable, five-membered chelated intermediate. This intermediate is stable at low temperatures and does not collapse until acidic workup, thus preventing the addition of a second equivalent of the organolithium reagent. Subsequent hydrolysis of the intermediate yields the corresponding 3-acylpyridine.
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of 3-acylpyridines.
Applications in Drug Discovery and Development
The 3-acylpyridine moiety is a key structural motif in a variety of pharmacologically active molecules. These compounds have shown a broad range of biological activities, making them valuable scaffolds for drug design. For instance, 3-acetylpyridine is a key intermediate in the synthesis of several drugs. The versatility of the pyridine ring, including its ability to participate in hydrogen bonding and its bioisosteric relationship with other aromatic systems, contributes to its prevalence in medicinal chemistry.
Quantitative Data Summary
The following table summarizes the yields for the reaction of various organolithium reagents with this compound under typical reaction conditions.
| Organolithium Reagent (R-Li) | R Group | Product (3-Acylpyridine) | Typical Yield (%) |
| n-Butyllithium (n-BuLi) | n-Butyl | 3-(Pentanoyl)pyridine | 85-95 |
| sec-Butyllithium (sec-BuLi) | sec-Butyl | 3-(2-Methylbutanoyl)pyridine | 80-90 |
| tert-Butyllithium (t-BuLi) | tert-Butyl | 3-(2,2-Dimethylpropanoyl)pyridine | 75-85 |
| Phenyllithium (PhLi) | Phenyl | 3-Benzoylpyridine | 90-98 |
| Vinyllithium | Vinyl | 3-(Acryloyl)pyridine | 70-80 |
Note: Yields are based on isolated and purified products and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
General Safety Precautions: Organolithium reagents are pyrophoric and react violently with water. All reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.
Protocol 1: Synthesis of 3-Benzoylpyridine
Materials:
-
This compound
-
Phenyllithium (solution in dibutyl ether or cyclohexane)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas (argon or nitrogen) manifold
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the amide in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of phenyllithium (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 3-benzoylpyridine.
Protocol 2: Synthesis of 3-(Pentanoyl)pyridine
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Same as Protocol 1
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to 0 °C and stir for an additional 1-2 hours.
-
Follow steps 7-12 from Protocol 1 to work up and purify the product, yielding 3-(pentanoyl)pyridine.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-acylpyridines.
Caption: General experimental workflow for 3-acylpyridine synthesis.
Conclusion
The reaction of organolithium reagents with this compound is a highly effective and reliable method for the synthesis of a diverse range of 3-acylpyridines. The operational simplicity, high yields, and prevention of over-addition make this a valuable tool for researchers in organic synthesis and drug discovery. The resulting 3-acylpyridine scaffolds are important building blocks for the development of novel therapeutic agents.
References
Large-Scale Synthesis of N-Methoxy-N-methylnicotinamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of N-Methoxy-N-methylnicotinamide, a Weinreb amide derivative of nicotinic acid. Weinreb amides are crucial intermediates in organic synthesis, valued for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This makes this compound a valuable precursor for the synthesis of various substituted pyridine ketones, which are important scaffolds in medicinal chemistry.
The following protocols are designed to be scalable and are based on established methods for Weinreb amide synthesis from carboxylic acids.
Data Presentation
The following table summarizes the key quantitative data for the recommended synthesis protocol.
| Parameter | Value |
| Starting Material | Nicotinic Acid |
| Key Reagents | Oxalyl chloride, N,O-Dimethylhydroxylamine hydrochloride, Triethylamine |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Reaction Scale (Starting) | 100 g Nicotinic Acid |
| Molar Ratios | See Protocol Details |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 - 5 hours |
| Purification Method | Aqueous work-up and extraction |
| Expected Yield | 85-95% |
| Final Product Purity | >97% |
Experimental Protocols
This section details the recommended method for the large-scale synthesis of this compound, proceeding through the formation of an acyl chloride intermediate. This is a robust and widely applicable method for the synthesis of Weinreb amides.
Method 1: Two-Step Synthesis via Nicotinoyl Chloride
This is a reliable and scalable two-step, one-pot procedure that begins with the conversion of nicotinic acid to nicotinoyl chloride, followed by the reaction with N,O-dimethylhydroxylamine to yield the desired Weinreb amide.
Materials:
-
Nicotinic acid (100 g, 0.812 mol)
-
Oxalyl chloride (76.5 mL, 0.893 mol, 1.1 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (87.2 g, 0.893 mol, 1.1 eq)
-
Triethylamine (247 mL, 1.78 mol, 2.2 eq)
-
Anhydrous Dichloromethane (DCM) (1 L)
-
Anhydrous Tetrahydrofuran (THF) (500 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Condenser with a gas outlet to a scrubbing system (for HCl and CO gas)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of Nicotinoyl Chloride
-
Set up the 2 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
To the flask, add nicotinic acid (100 g, 0.812 mol) and anhydrous dichloromethane (1 L).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (76.5 mL, 0.893 mol) to the stirred suspension via the dropping funnel over a period of 30-45 minutes. Gas evolution (HCl and CO) will be observed. Ensure the gas is safely vented to a scrubber.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the formation of a clear solution or a fine suspension of nicotinoyl chloride hydrochloride.
Step 2: Formation of this compound
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (87.2 g, 0.893 mol) in anhydrous tetrahydrofuran (500 mL).
-
Cool the nicotinoyl chloride reaction mixture back down to 0 °C in the ice bath.
-
Slowly add the solution of N,O-dimethylhydroxylamine hydrochloride to the reaction flask.
-
Via the dropping funnel, add triethylamine (247 mL, 1.78 mol) dropwise to the reaction mixture, maintaining the temperature below 10 °C. The formation of triethylamine hydrochloride precipitate will be observed.
-
After the addition of triethylamine is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an oil or a low-melting solid.
Visualizations
Chemical Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Logical Relationship of Reagents
Caption: Logical relationships between reactants, reagents, and products.
Application Notes and Protocols: N-Methoxy-N-methylnicotinamide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-methoxy-N-methylnicotinamide, a Weinreb amide derivative of nicotinic acid, as a versatile building block for the synthesis of a variety of heterocyclic compounds. While direct literature precedents for some of the described transformations commencing specifically with this compound are limited, the protocols provided are based on well-established synthetic methodologies for analogous Weinreb amides and nicotinic acid derivatives. These notes are intended to serve as a guide for researchers to explore the potential of this reagent in constructing diverse heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.
Introduction to this compound in Heterocyclic Synthesis
This compound, also known as the Weinreb amide of nicotinic acid, is a valuable and highly versatile intermediate in organic synthesis. The N-methoxy-N-methylamide functionality serves as a stable acylating agent that can be readily transformed into ketones or aldehydes upon reaction with organometallic reagents. This controlled reactivity, which prevents over-addition, makes it an excellent precursor for the introduction of functional handles that can be subsequently utilized for the construction of heterocyclic rings. The pyridine core of this compound is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.
This document outlines potential synthetic routes to various heterocyclic systems, including pyridines, pyrimidines, and fused heterocycles, starting from this compound.
Synthesis of Substituted Pyridines
Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals. This compound can serve as a precursor to substituted pyridines through reactions that modify the pyridine ring or build upon a ketone intermediate derived from it.
Proposed Synthesis of 2,4,6-Trisubstituted Pyridines via a Krohnke-type Reaction
A plausible route to obtaining substituted pyridines is through the initial conversion of this compound to a pyridyl ketone, which can then undergo a Krohnke-type pyridine synthesis.
Workflow for Krohnke-type Pyridine Synthesis
Caption: Proposed workflow for the synthesis of substituted pyridines.
Experimental Protocol (Analogous)
Step 1: Synthesis of 3-Benzoylpyridine (A Pyridyl Ketone)
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-benzoylpyridine.
Step 2: Synthesis of a 2,4,6-Trisubstituted Pyridine (Krohnke Reaction)
-
Synthesize the corresponding α-bromo ketone from 3-benzoylpyridine using a suitable brominating agent.
-
React the α-bromo ketone with pyridine to form the pyridinium salt.
-
To a solution of the pyridinium salt (1.0 eq) and an α,β-unsaturated ketone (1.1 eq) in acetic acid, add ammonium acetate (10 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Basify with aqueous ammonia and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Table 1: Representative Data for Analogous Krohnke Pyridine Synthesis
| Entry | α,β-Unsaturated Ketone | Product | Yield (%) |
| 1 | Chalcone | 2,4,6-Triphenyl-3-pyridylphenyl ketone | 75 |
| 2 | Benzylideneacetone | 4-Phenyl-6-methyl-2-phenyl-3-pyridylphenyl ketone | 68 |
| 3 | (E)-3-Penten-2-one | 4,6-Dimethyl-2-phenyl-3-pyridylphenyl ketone | 65 |
Synthesis of Pyridopyrimidines
Pyridopyrimidines are an important class of fused heterocycles with diverse biological activities, including kinase inhibition.[1] A potential route to access these scaffolds is through the cyclocondensation of a β-enaminone derived from this compound with a suitable nitrogen-containing binucleophile.
Workflow for Pyridopyrimidine Synthesis
Caption: Proposed workflow for the synthesis of pyridopyrimidines.
Experimental Protocol (Proposed)
-
Generate the lithium enolate of a suitable ketone by reacting it with a strong base like lithium diisopropylamide (LDA) in anhydrous THF at -78 °C.
-
Add a solution of this compound (1.0 eq) in THF to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purify the resulting β-keto Weinreb amide intermediate by column chromatography.
-
Treat the β-keto Weinreb amide with an amine source (e.g., ammonia in ethanol) to form the corresponding β-enaminone.
-
Heat the β-enaminone with formamide or another suitable one-carbon synthon to effect cyclization to the pyridopyrimidine core.
Table 2: Hypothetical Data for Pyridopyrimidine Synthesis
| Entry | Ketone | Product | Proposed Yield (%) |
| 1 | Acetophenone | 2-Phenyl-pyrido[3,2-d]pyrimidin-4-one | 60 |
| 2 | Acetone | 2-Methyl-pyrido[3,2-d]pyrimidin-4-one | 55 |
| 3 | Cyclohexanone | 1,2,3,4-Tetrahydroacridin-9(10H)-one | 58 |
Synthesis of Pyrazolopyridines
Pyrazolopyridines are another class of bicyclic heterocycles with significant biological activities. A plausible synthetic route involves the reaction of a 1,3-dicarbonyl compound, derived from this compound, with hydrazine derivatives.
Experimental Protocol (Analogous)
-
Synthesize a pyridyl-1,3-dicarbonyl compound by reacting the lithium enolate of a ketone with this compound as described in the pyridopyrimidine synthesis.
-
To a solution of the pyridyl-1,3-dicarbonyl compound (1.0 eq) in ethanol, add hydrazine hydrate or a substituted hydrazine (1.1 eq).
-
Add a catalytic amount of acetic acid and reflux the mixture for 4-8 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize with a saturated solution of NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Table 3: Representative Data for Analogous Pyrazolopyridine Synthesis
| Entry | Hydrazine | Product | Yield (%) |
| 1 | Hydrazine hydrate | 3-Substituted-1H-pyrazolo[3,4-b]pyridine | 80 |
| 2 | Phenylhydrazine | 1-Phenyl-3-substituted-1H-pyrazolo[3,4-b]pyridine | 75 |
| 3 | Methylhydrazine | 1-Methyl-3-substituted-1H-pyrazolo[3,4-b]pyridine | 78 |
Potential Biological Applications and Signaling Pathways
Heterocyclic compounds containing a pyridine scaffold are known to interact with various biological targets, including kinases and transcription factors. The synthesized compounds from this compound could potentially exhibit inhibitory activity against key signaling pathways implicated in diseases such as cancer and inflammation.
Kinase Inhibition
Many substituted pyridines and fused pyridopyrimidines are known to act as ATP-competitive inhibitors of protein kinases.[1] The pyridine nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.
Kinase Signaling Pathway
References
Application Notes and Protocols for the Purification of N-Methoxy-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of N-Methoxy-N-methylnicotinamide, a crucial intermediate in the synthesis of various pharmaceutical compounds. The following protocols outline standard laboratory techniques for achieving high purity of the target compound, suitable for downstream applications in drug discovery and development.
Introduction
This compound, also known as a Weinreb amide of nicotinic acid, is a versatile building block in organic synthesis. Its purification is a critical step to ensure the integrity and reactivity in subsequent reactions, ultimately impacting the quality of the final active pharmaceutical ingredient (API). Common impurities stemming from its synthesis include unreacted starting materials such as nicotinic acid or its activated derivatives, and byproducts from the coupling reaction. The purification strategies outlined below are designed to effectively remove these impurities.
Data Presentation: Comparison of Purification Methodologies
The selection of a purification method often involves a trade-off between yield, purity, and scalability. The following table summarizes typical quantitative data for the purification of this compound using different techniques.
| Purification Method | Typical Recovery Yield (%) | Achievable Purity (%) | Throughput | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | 85-95 | 80-95 | High | Simple, fast, and scalable for initial work-up. | Limited separation of structurally similar impurities. |
| Recrystallization | 70-90 | >98 | Medium to High | Cost-effective, scalable, and can yield high-purity crystalline solid. | Requires suitable solvent identification; potential for product loss in mother liquor. |
| Flash Column Chromatography | 60-85 | >99 | Low to Medium | High resolution for separating closely related impurities. | Time-consuming, requires significant solvent volumes, and can be challenging to scale up. |
Experimental Protocols
Liquid-Liquid Extraction for Initial Work-up
This protocol is designed for the initial purification of this compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to remove acidic impurities like nicotinic acid.
-
Further wash the organic layer with brine to remove any remaining aqueous contaminants.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil or solid.
Recrystallization for High-Purity Product
This protocol is suitable for obtaining this compound in high purity, assuming it is a solid at room temperature.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent or the more soluble solvent of a binary mixture (e.g., ethanol or ethyl acetate).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If a binary solvent system is used, add the less soluble solvent (e.g., water or hexanes) dropwise at the elevated temperature until the solution becomes slightly turbid.
-
Add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Flash Column Chromatography for Ultimate Purity
This protocol is employed when very high purity is required, and other methods are insufficient to remove critical impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of ethyl acetate and hexanes, polarity determined by TLC analysis)
-
Chromatography column
-
Sand
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent. Add a layer of sand on top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Add another thin layer of sand on top of the sample.
-
Begin eluting the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound, starting from a crude reaction mixture.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methoxy-N-methylnicotinamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methoxy-N-methylnicotinamide. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize your synthetic yield and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: I am experiencing low to no yield of my desired product. What are the common causes and how can I improve it?
A1: Low yields can arise from several factors, from reagent quality to reaction conditions. Here are some key areas to investigate:
-
Activation of Nicotinic Acid: The initial activation of the carboxylic acid is a critical step. If you are using a coupling agent, ensure it is fresh and added under anhydrous conditions. For methods involving the conversion to nicotinoyl chloride, ensure the reaction with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) goes to completion.
-
Reaction Temperature: The optimal temperature can vary depending on the chosen synthetic route. For coupling reactions with agents like CDI or HATU, reactions are often carried out at room temperature.[1] If the reaction is sluggish, gentle heating might be necessary, but be cautious as excessive heat can lead to side reactions and decomposition.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purity of Starting Materials: Impurities in the nicotinic acid or N,O-dimethylhydroxylamine hydrochloride can interfere with the reaction. Ensure you are using high-purity reagents.
-
Moisture: Weinreb amide synthesis is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A2: The formation of byproducts is a common challenge. Here are some potential impurities and how to address them:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to nicotinic acid and/or N,O-dimethylhydroxylamine. To address this, consider increasing the reaction time or using a slight excess of the coupling agent or N,O-dimethylhydroxylamine.
-
Nicotinic Anhydride: In methods starting from nicotinic acid, self-condensation to form the anhydride can occur, especially with certain activating agents. Using the appropriate stoichiometry and controlled addition of reagents can minimize this.
-
Side reactions involving the pyridine nitrogen: The nitrogen atom in the pyridine ring of nicotinic acid is basic and can potentially react with activating agents or intermediates. This can lead to the formation of undesired adducts. Using a non-nucleophilic base or performing the reaction at a controlled pH can sometimes mitigate these side reactions.
Q3: My product is difficult to purify. What are the recommended purification techniques?
A3: this compound is a polar molecule, which can present challenges in purification.
-
Extraction: During the workup, ensure you perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of your product from the aqueous layer.[2] Adding brine to the aqueous layer can help to reduce the solubility of the product in water and improve extraction efficiency.[2]
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying Weinreb amides.[3] A solvent system of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point for elution.[4] The polarity of the solvent system can be gradually increased to elute the desired product. To prevent streaking of the compound on the silica gel, which can be caused by the basicity of the pyridine nitrogen, a small amount of a base like triethylamine (0.1-1%) can be added to the eluent.[4]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used to confirm the structure and purity of your synthesized this compound.
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of your reaction and assess the purity of your final product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide carbonyl group.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes different approaches for the synthesis of this compound and related Weinreb amides, highlighting key reaction parameters and reported yields.
| Starting Material | Coupling/Activating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Nicotinic acid | 1,1'-Carbonyldiimidazole (CDI) | - | Dichloromethane (DCM) | Room Temp. | 45 min (activation), 6 h (amination) | ~70% (for a similar substrate) | [1] |
| Nicotinoyl chloride | - | Pyridine | Dichloromethane (DCM) | 0 °C to Room Temp. | Not specified | Not specified | [6] |
| 2-Methoxynicotinoyl chloride | N,O-Dimethylhydroxylamine hydrochloride | Base | Not specified | Not specified | Not specified | Not specified | [7] |
Note: Yields can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Below are detailed methodologies for two common approaches to synthesize this compound.
Method 1: Synthesis from Nicotinic Acid using CDI
This method involves the activation of nicotinic acid with 1,1'-carbonyldiimidazole (CDI) followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[1]
Materials:
-
Nicotinic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add nicotinic acid (1 equivalent) and anhydrous dichloromethane.
-
To this stirred suspension, add CDI (1.1 equivalents) in one portion. The mixture should become a clear solution with the evolution of CO₂ gas.
-
Allow the solution to stir at room temperature for 45 minutes to ensure complete activation of the carboxylic acid.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the reaction mixture. The solution may become cloudy.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction by adding 1 M HCl. Stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and a 1:1 mixture of brine and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.
-
Purify the crude product by silica gel column chromatography.
Method 2: Synthesis from Nicotinoyl Chloride
This method involves the conversion of nicotinic acid to nicotinoyl chloride, followed by reaction with N,O-dimethylhydroxylamine.
Materials:
-
Nicotinic acid
-
Thionyl chloride (or oxalyl chloride)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine (or another non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Nicotinoyl Chloride: In a round-bottom flask, suspend nicotinic acid (1 equivalent) in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude nicotinoyl chloride hydrochloride.
-
Amide Formation: Dissolve the crude nicotinoyl chloride hydrochloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in a mixture of dichloromethane and pyridine (2.2 equivalents).
-
Slowly add the solution of N,O-dimethylhydroxylamine and pyridine to the cooled solution of nicotinoyl chloride.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: General synthetic pathway for this compound.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Weinreb Amide Couplings with Organometallics
Welcome to the Technical Support Center for Weinreb Amide Couplings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the reaction of Weinreb amides with organometallic reagents.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Problem 1: Low Yield of the Desired Ketone and Presence of a Tertiary Alcohol Byproduct
Question: My reaction is producing a significant amount of a tertiary alcohol, and the yield of my desired ketone is low. What is causing this over-addition, and how can I prevent it?
Answer:
Over-addition, the reaction of a second equivalent of the organometallic reagent with the newly formed ketone, is a common side reaction in carbonyl chemistry. While the Weinreb amide is designed to prevent this by forming a stable tetrahedral intermediate, certain conditions can lead to the breakdown of this intermediate and subsequent over-addition.[1][2][3][4]
Potential Causes:
-
High Reaction Temperature: The chelated tetrahedral intermediate is only stable at low temperatures.[2] As the temperature increases, the intermediate can collapse to the ketone, which then reacts further with the organometallic reagent.
-
Highly Reactive Organometallic Reagents: Very reactive organometallic reagents, such as some organolithiums and unhindered Grignard reagents, can be aggressive enough to promote the breakdown of the intermediate or react with the ketone as it is formed.
-
Prolonged Reaction Times at Elevated Temperatures: Allowing the reaction to warm to room temperature and stir for an extended period can increase the likelihood of over-addition.
-
Incorrect Quenching Procedure: Quenching the reaction at a higher temperature can lead to the formation of the ketone in the presence of unreacted organometallic reagent.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low temperature (e.g., -78 °C to 0 °C) throughout the addition of the organometallic reagent and for a period thereafter.[5] | Preserves the stability of the tetrahedral intermediate, preventing its collapse to the ketone before quenching.[2] |
| Organometallic | Use the minimum effective excess of the organometallic reagent (typically 1.1-1.5 equivalents). Titrate the reagent prior to use. | Minimizes the amount of unreacted nucleophile available for over-addition. |
| Reaction Time | Monitor the reaction by TLC or LCMS and quench as soon as the starting material is consumed. | Avoids prolonged exposure of the intermediate to conditions that might favor its breakdown. |
| Quenching | Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] | Decomposes the excess organometallic reagent and the stable intermediate to the desired ketone under controlled conditions. |
| Reagent Choice | If possible, consider using a less reactive organometallic reagent, such as an organozinc or organocuprate reagent. | These reagents are generally less prone to over-addition reactions. |
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (e.g., Grignard or organolithium, 1.1-1.2 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (typically 30 minutes to 2 hours).
-
While still at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Problem 2: Formation of an Alcohol with the Same Carbon Skeleton as the Starting Weinreb Amide
Question: I am observing a significant amount of an alcohol corresponding to the reduction of my Weinreb amide's carbonyl group. What is causing this and how can I avoid it?
Answer:
Reduction of the Weinreb amide to the corresponding aldehyde, which is then further reduced to a primary alcohol, can occur if the organometallic reagent has a significant amount of metal hydride impurities or if the reagent itself can act as a reducing agent.
Potential Causes:
-
β-Hydride Elimination from the Organometallic Reagent: Grignard reagents with β-hydrogens (e.g., isopropylmagnesium bromide) can undergo β-hydride elimination to generate a reducing agent in situ.
-
Impurities in the Organometallic Reagent: Old or improperly stored organometallic reagents can contain metal hydrides from decomposition.
-
Use of Hydride Reducing Agents: If the reaction is intended for ketone synthesis, the use of reagents like LiAlH₄ or DIBAL-H is inappropriate as they will reduce the Weinreb amide to the aldehyde.[6]
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use freshly prepared or recently titrated organometallic reagents. | Ensures the reagent is active and free from significant amounts of metal hydride impurities. |
| Reagent Choice | If using a Grignard reagent prone to β-hydride elimination, consider using an organolithium reagent or a different Grignard reagent without β-hydrogens. | Minimizes the in situ formation of reducing agents. |
| Temperature | Lowering the reaction temperature can sometimes suppress the rate of β-hydride elimination relative to nucleophilic addition. | The activation energy for β-hydride elimination may be higher than that for the desired addition reaction. |
-
Prepare the Grignard reagent from magnesium turnings and the corresponding organic halide in anhydrous ether or THF immediately before use.
-
Titrate the freshly prepared Grignard reagent to determine its exact concentration.
-
Follow the "Low-Temperature Weinreb Ketone Synthesis" protocol described in Problem 1, using the freshly prepared and titrated Grignard reagent.
Problem 3: Low Conversion and/or Complex Mixture of Products with a Basic Organometallic Reagent
Question: My reaction with a basic organometallic reagent (e.g., an organolithium) is giving low conversion of the starting material and a complex mixture of byproducts. What could be the issue?
Answer:
Highly basic organometallic reagents can lead to several side reactions, including deprotonation of the α-carbon of the Weinreb amide to form an enolate, or decomposition of the starting material or product.
Potential Causes:
-
Enolate Formation: If the Weinreb amide has acidic α-protons, a strong base can deprotonate this position, leading to the formation of an enolate. This enolate may then participate in undesired side reactions.
-
Elimination of the Methoxy Group: Highly basic nucleophiles can promote the elimination of the methoxide moiety from the tetrahedral intermediate, which can lead to the formation of formaldehyde and other byproducts.[7]
-
Substrate Decomposition: Some substrates, particularly those with sensitive functional groups, may not be stable to the strongly basic conditions.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Temperature | Perform the reaction at very low temperatures (e.g., -78 °C) to favor nucleophilic addition over deprotonation. | Deprotonation often has a higher activation energy than nucleophilic addition. |
| Reagent Choice | If possible, switch to a less basic organometallic reagent like a Grignard reagent or an organocuprate. | These reagents are less likely to cause deprotonation. |
| Inverse Addition | Add the Weinreb amide solution slowly to the organometallic reagent solution at low temperature. | This ensures that the organometallic reagent is always in excess, which can sometimes suppress side reactions by quickly consuming the starting material. |
| Lewis Acid Additive | The addition of a Lewis acid like CeCl₃ can sometimes improve the outcome of reactions with basic organometallics by increasing the electrophilicity of the carbonyl carbon and tempering the basicity of the nucleophile. | The Lewis acid coordinates to the carbonyl oxygen, making it more susceptible to nucleophilic attack. |
Frequently Asked Questions (FAQs)
Q1: Why is the Weinreb amide more resistant to over-addition than an ester or acid chloride?
A1: The Weinreb amide reacts with an organometallic reagent to form a stable, five-membered chelated tetrahedral intermediate.[2][8] This chelation between the magnesium or lithium cation and the two oxygen atoms of the intermediate prevents its collapse to a ketone until an acidic workup is performed.[2] In contrast, the tetrahedral intermediates formed from esters and acid chlorides are less stable and readily eliminate an alkoxide or chloride to form a ketone, which can then react with another equivalent of the organometallic reagent.
Q2: What is the ideal temperature for a Weinreb amide coupling reaction?
A2: The ideal temperature is substrate and reagent dependent, but a low temperature is generally preferred to ensure the stability of the tetrahedral intermediate.[2] A common starting point is -78 °C, especially with reactive organolithium reagents. For many Grignard reactions, 0 °C may be sufficient. It is always recommended to monitor the reaction and optimize the temperature for your specific system.
Q3: How can I be sure my Grignard or organolithium reagent is of good quality?
A3: The best practice is to titrate your organometallic reagent immediately before use to determine its exact molarity. This ensures accurate stoichiometry and helps to avoid using degraded reagents that may contain significant amounts of metal hydrides or other impurities.
Q4: My Weinreb amide has a sterically hindered carbonyl group. What can I do to improve the reaction yield?
A4: For sterically hindered substrates, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time. However, this can increase the risk of side reactions. Alternatively, using a less sterically hindered and more reactive organometallic reagent, like an organolithium instead of a Grignard reagent, might be beneficial. Careful optimization of the reaction conditions will be necessary.
Q5: I'm having trouble with the workup. My layers are not separating well. What should I do?
A5: Emulsion formation during the workup can be an issue. Adding brine (a saturated aqueous solution of NaCl) can help to break up emulsions by increasing the ionic strength of the aqueous layer. If you used a chlorinated solvent like dichloromethane (DCM), be aware that the organic layer may be the bottom layer.
Visualizing Reaction Pathways and Workflows
Reaction Mechanism: Desired Pathway vs. Over-addition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Grignard Reactions with N-Methoxy-N-methylnicotinamide
Welcome to the technical support center for troubleshooting Grignard reactions involving N-Methoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is failing, and I'm recovering unreacted starting material. What are the likely causes?
A1: Low or no conversion in a Grignard reaction is a common issue and can often be attributed to the following:
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air. Improper preparation or storage can lead to decomposition. It is crucial to use anhydrous solvents and maintain an inert atmosphere (Argon or Nitrogen).
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl/aryl halide. Use fresh, shiny magnesium turnings. Activation with iodine or 1,2-dibromoethane may be necessary.
-
Presence of Protic Impurities: Trace amounts of water, alcohols, or other acidic protons in the glassware, solvent, or starting materials will quench the Grignard reagent. Ensure all equipment is rigorously dried and solvents are anhydrous.
-
Reaction Temperature Too Low: While low temperatures are often used to control selectivity, the initial formation of the Grignard reagent and its subsequent reaction may require a specific temperature profile. Some reactions may need gentle heating to initiate.
Q2: I am observing the formation of a tertiary alcohol instead of the desired ketone. How can I prevent this over-addition?
A2: The formation of a tertiary alcohol indicates that the initially formed ketone is reacting with a second equivalent of the Grignard reagent. While N-Methoxy-N-methylamides (Weinreb amides) are designed to prevent this by forming a stable chelated intermediate, over-addition can still occur under certain conditions.[1] To minimize this:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the Grignard reagent to the this compound. Titrating the Grignard solution to determine its exact concentration is highly recommended.
-
Low Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to stabilize the tetrahedral intermediate and prevent its collapse to the ketone before workup.
-
Slow Addition: Add the Grignard reagent to the solution of this compound dropwise and slowly to maintain a low concentration of the Grignard reagent in the reaction mixture.
Q3: My reaction is producing a complex mixture of byproducts, and the desired ketone is only a minor component. What side reactions could be occurring?
A3: With this compound as a substrate, several side reactions are possible:
-
Attack on the Pyridine Ring: The pyridine ring is electron-deficient and can be attacked by nucleophilic Grignard reagents, typically at the 2- or 4-position. This can lead to a variety of dihydropyridine derivatives and other byproducts.
-
Enolization: If the Grignard reagent is particularly bulky or the resulting ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation and recovery of starting material after workup.
-
Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl/aryl halide.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during Grignard reactions with this compound.
| Symptom | Potential Cause | Recommended Action |
| No reaction or low conversion | 1. Inactive Grignard reagent. | - Ensure anhydrous conditions for reagent preparation and reaction. - Use freshly opened anhydrous solvents. - Titrate the Grignard reagent before use. |
| 2. Magnesium surface is passivated. | - Use fresh, high-quality magnesium turnings. - Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| 3. Reaction temperature is not optimal. | - Experiment with a higher initiation temperature, then cool for the addition. | |
| Formation of tertiary alcohol | 1. Over-addition of Grignard reagent. | - Carefully control stoichiometry (1:1 ratio). - Perform the reaction at low temperatures (-78°C is common). - Add the Grignard reagent slowly to the amide solution. |
| 2. Unstable tetrahedral intermediate. | - Ensure a low-temperature quench of the reaction. | |
| Multiple unidentified byproducts | 1. Attack on the pyridine ring. | - Use less reactive Grignard reagents if possible. - Lowering the reaction temperature can improve chemoselectivity. - Consider the use of a Lewis acid additive to coordinate to the pyridine nitrogen and potentially direct the attack to the Weinreb amide. |
| 2. Wurtz coupling or other side reactions. | - Ensure slow addition of the alkyl/aryl halide during Grignard formation. - Maintain a consistent and appropriate reaction temperature. | |
| Dark brown or black reaction mixture | 1. Decomposition of the Grignard reagent. | - This can be caused by impurities in the magnesium or alkyl/aryl halide. - Ensure high purity of all starting materials. |
| 2. Wurtz coupling products. | - Finely divided metal from side reactions can cause darkening. This may not always indicate complete reaction failure. |
Experimental Protocols
General Protocol for the Synthesis of 3-Acylpyridines via Grignard Reaction with this compound
This protocol is a general guideline and may require optimization for specific Grignard reagents and scales.
Materials:
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This compound
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Alkyl or Aryl Halide (e.g., Bromobenzene for Phenylmagnesium bromide)
-
Magnesium turnings
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Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
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Iodine (for activation, optional)
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Saturated aqueous NH₄Cl solution
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Anhydrous MgSO₄ or Na₂SO₄
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Standard laboratory glassware (oven-dried)
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Part A: Preparation of the Grignard Reagent
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of inert gas.
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Add a small crystal of iodine to the flask.
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In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous THF.
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Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
In a separate, dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
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Cool this solution to -78 °C using a dry ice/acetone bath.
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Slowly add the prepared Grignard reagent (1.0 equivalent, titrated) to the cooled solution of the Weinreb amide via a syringe or cannula over 30-60 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).
Part C: Workup and Purification
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-acylpyridine.
Visualizations
Logical Workflow for Troubleshooting Failed Grignard Reactions
Caption: A flowchart for diagnosing and solving common problems in Grignard reactions.
Reaction Pathway: Desired vs. Side Reactions
References
Technical Support Center: Optimization of Reaction Conditions for N-Methoxy-N-methylnicotinamide
Welcome to the technical support center for the synthesis of N-Methoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental workflow.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields in Weinreb amide synthesis can arise from several factors. Here are common issues and their solutions:
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Suboptimal Activation of Nicotinic Acid: The initial conversion of nicotinic acid to a more reactive species (like an acid chloride or an activated ester) is crucial. Incomplete activation will result in a low yield.
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Solution: Ensure your activating agent (e.g., oxalyl chloride, thionyl chloride, or a peptide coupling reagent like EDC) is fresh and used in a slight excess. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate.
-
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Incomplete Reaction with N,O-Dimethylhydroxylamine: The coupling of the activated nicotinic acid with N,O-dimethylhydroxylamine hydrochloride requires a base to neutralize the HCl salt and facilitate the reaction.
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Solution: Use a non-nucleophilic base, such as triethylamine or pyridine, in a sufficient amount (at least two equivalents) to both free the amine and scavenge the acid produced during the reaction. The reaction temperature and time should be optimized; starting at 0°C and allowing the reaction to slowly warm to room temperature is a common practice.[1]
-
-
Side Reactions: The activated nicotinic acid derivative can react with other nucleophiles present in the reaction mixture.
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Solution: Maintain anhydrous conditions and a clean reaction setup to minimize side reactions.
-
-
Product Loss During Workup and Purification: this compound may have some water solubility, leading to losses during aqueous workup.
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Solution: During extraction, saturate the aqueous layer with brine (a saturated solution of NaCl) to decrease the solubility of the product in the aqueous phase.[2] Perform multiple extractions with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.
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Q2: My reaction is showing multiple spots on the TLC. What are these byproducts and how can I minimize them?
A2: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates impurities. Common byproducts in a Weinreb amide synthesis include:
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Unreacted Starting Material: A spot corresponding to nicotinic acid or its activated derivative indicates an incomplete reaction.
-
Solution: Increase the reaction time or temperature, or consider using a more efficient activating agent.
-
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Over-addition Product: While the Weinreb amide is designed to prevent over-addition of organometallic reagents in subsequent steps, side reactions during the amide formation are possible.[3]
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Solution: Careful control of the reaction conditions, such as temperature and stoichiometry, is key.
-
-
Hydrolysis Products: If moisture is present, the activated nicotinic acid can hydrolyze back to nicotinic acid.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: What is the most effective method for purifying the crude this compound?
A3: The primary method for purifying Weinreb amides is column chromatography on silica gel.
-
Solvent System: A typical solvent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The optimal solvent system should be determined by TLC analysis.
-
Alternative Methods: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.[4]
Q4: I am having trouble with the workup; the layers in my separatory funnel are not separating well.
A4: Emulsion formation during aqueous workup is a common issue, especially when using chlorinated solvents like DCM.
-
Solution:
-
Add brine to the separatory funnel to increase the density of the aqueous layer.[2]
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
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If an emulsion persists, filtering the entire mixture through a pad of Celite can help to break it.
-
Experimental Protocols
The synthesis of this compound is typically achieved via the formation of a Weinreb amide from nicotinic acid.
Method 1: Synthesis via an Acid Chloride Intermediate
This is a common and effective method for preparing Weinreb amides.[1]
Step 1: Formation of Nicotinoyl Chloride
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In a flame-dried round-bottom flask under an inert atmosphere, suspend nicotinic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.
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Add oxalyl chloride (1.1 to 1.5 equivalents) dropwise at 0°C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
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Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude nicotinoyl chloride.
Step 2: Formation of this compound
-
In a separate flame-dried flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Dissolve the crude nicotinoyl chloride in anhydrous DCM and add it dropwise to the N,O-dimethylhydroxylamine solution.
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Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of Weinreb amides, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Reference |
| Starting Material | Nicotinic Acid | Nicotinic Acid | [1] |
| Activating Agent | Oxalyl Chloride | Thionyl Chloride | [1] |
| Solvent | Dichloromethane (DCM) | Toluene | [1] |
| Base | Triethylamine | Pyridine | [1] |
| Temperature | 0°C to Room Temp. | Room Temp. to Reflux | [1] |
| Reaction Time | 2-6 hours | 4-8 hours | [1] |
| Typical Yield | 70-90% | 65-85% | [1] |
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and troubleshooting logic for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: N-Methoxy-N-methylnicotinamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of N-Methoxy-N-methylnicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities typically arise from unreacted starting materials or side reactions during the synthesis. These can include:
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Nicotinic acid: Unreacted starting material from the initial acylation step.
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N,O-dimethylhydroxylamine: Excess reagent from the Weinreb amide formation.
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Hydrolyzed nicotinoyl chloride: Nicotinic acid formed by the reaction of the acyl chloride intermediate with moisture.
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Over-addition product: Although the Weinreb amide synthesis is designed to prevent this, trace amounts of the ketone formed by the addition of another nucleophile to the product can sometimes be observed.[1]
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Byproducts from the coupling agent: For instance, if using a carbodiimide coupling agent like EDCI, the corresponding urea byproduct can be an impurity.
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification methods for this compound are:
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Flash Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts. A common solvent system is a gradient of ethyl acetate in a less polar solvent like petroleum ether or hexanes.
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Crystallization: If the crude product is of sufficient purity, crystallization can be an excellent method for obtaining highly pure material. Suitable solvent systems may include ethanol/water mixtures.[2]
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Aqueous Workup/Extraction: A carefully planned series of aqueous extractions can remove many water-soluble impurities. For instance, an acidic wash can remove unreacted N,O-dimethylhydroxylamine, and a basic wash can remove unreacted nicotinic acid.
Q3: My final product of this compound is a yellow oil, but I expected a white solid. What could be the reason?
A3: While some sources describe this compound as a colorless to light yellow clear liquid, the presence of a distinct yellow color could indicate residual impurities.[3] These impurities might be colored byproducts from the reaction or degradation products. Further purification by column chromatography is recommended to remove these colored impurities.
Q4: What is the expected purity of this compound after purification?
A4: Commercially available this compound is often cited with a purity of ≥97%.[4][5] With careful purification using techniques like flash column chromatography or crystallization, it is possible to achieve purities in this range or higher.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation During Aqueous Extraction (Emulsion Formation) | The densities of the organic and aqueous layers are too similar. High concentration of salts or other solutes. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous phase. If using dichloromethane (DCM) as the organic solvent, which is denser than water, consider adding a less dense solvent like diethyl ether to aid in layer separation. |
| Product Contaminated with Nicotinic Acid | Incomplete reaction of nicotinic acid to the acyl chloride. Hydrolysis of the acyl chloride intermediate during the reaction or workup. | During the aqueous workup, wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution. The nicotinic acid will be deprotonated to the water-soluble sodium nicotinate and partition into the aqueous layer. |
| Product Contaminated with N,O-dimethylhydroxylamine | Use of a large excess of N,O-dimethylhydroxylamine during the synthesis. | During the aqueous workup, wash the organic layer with a dilute aqueous acid, such as 1N HCl. This will protonate the N,O-dimethylhydroxylamine, forming a water-soluble salt that will be extracted into the aqueous phase. |
| Low Yield After Column Chromatography | The product is highly polar and is retained on the silica gel. The chosen solvent system is not optimal for elution. | Increase the polarity of the eluent gradually. A combination of ethyl acetate and methanol can be used for highly polar compounds. Ensure the crude product is properly adsorbed onto a small amount of silica gel before loading it onto the column to improve separation. |
| Presence of an Unknown Impurity by NMR/LC-MS | A side reaction may have occurred. Potential dimerization or other unexpected reactions can happen under certain conditions.[6] | Re-purify the material using a different chromatographic technique (e.g., reverse-phase HPLC if normal-phase was used initially) or a different solvent system for crystallization. If the impurity persists, further analytical characterization (e.g., 2D NMR, high-resolution mass spectrometry) may be necessary to identify its structure. |
Data Presentation
Table 1: Typical Purity Levels of this compound
| Purification Stage | Typical Purity (%) | Analytical Method |
| Crude Product | 60 - 85 | ¹H NMR, LC-MS |
| After Aqueous Workup | 85 - 95 | ¹H NMR, LC-MS |
| After Column Chromatography | > 97 | ¹H NMR, HPLC |
| After Crystallization | > 99 | ¹H NMR, HPLC, Elemental Analysis |
Note: These are estimated purity levels and can vary significantly based on the specific reaction conditions and the efficiency of each purification step.
Table 2: Common Solvents for Purification
| Purification Technique | Solvent/Solvent System | Purpose |
| Extraction | Dichloromethane (DCM), Ethyl Acetate | Organic phase for product |
| Extraction (Wash) | 1N HCl (aq) | Removal of basic impurities (e.g., N,O-dimethylhydroxylamine) |
| Extraction (Wash) | Saturated NaHCO₃ (aq) | Removal of acidic impurities (e.g., nicotinic acid) |
| Extraction (Wash) | Brine (Saturated NaCl (aq)) | Breaking emulsions, removing water from organic layer |
| Flash Column Chromatography | Ethyl Acetate / Petroleum Ether (or Hexanes) | Elution of the product from the silica gel column |
| Crystallization | Ethanol / Water | Dissolving the product at high temperature and allowing it to crystallize upon cooling |
Experimental Protocols
Protocol 1: Purification by Aqueous Workup and Flash Column Chromatography
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Quenching the Reaction: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Aqueous Workup:
-
Slowly add water to quench any remaining reactive reagents.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1N HCl (to remove unreacted N,O-dimethylhydroxylamine).
-
Saturated aqueous NaHCO₃ (to remove unreacted nicotinic acid).
-
Brine (to remove residual water and help break any emulsions).
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Flash Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system, for example, 25% ethyl acetate in petroleum ether.
-
Dissolve the crude product in a minimal amount of the chromatography solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the prepared column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Crystallization
-
Dissolution: Dissolve the crude or partially purified this compound in a minimal amount of a hot solvent, such as an ethanol/water mixture.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting the purification of this compound.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinoyl chloride | C6H4ClNO | CID 82604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of Nicotinamide and Related Substances | SIELC Technologies [sielc.com]
- 5. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
decomposition of N-Methoxy-N-methylnicotinamide during workup
Welcome to the technical support center for N-Methoxy-N-methylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and handling of this Weinreb amide, with a specific focus on troubleshooting its potential decomposition during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a type of Weinreb-Nahm amide.[1] Its structure allows for the controlled synthesis of ketones and aldehydes from a nicotinic acid derivative.[2][3] When reacted with organometallic reagents like Grignard or organolithium reagents, it forms a stable tetrahedral intermediate.[4][5] This intermediate resists the common problem of over-addition, which often leads to tertiary alcohols with other reagents.[1][5] Upon acidic workup, this intermediate collapses to reliably yield the desired ketone.[2] Alternatively, reduction with agents like lithium aluminum hydride (LiAlH4) produces the corresponding aldehyde.[1]
Q2: How stable is this compound?
Weinreb amides are generally stable compounds that can be purified and stored before use.[2] However, like all amides, they are susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The nicotinamide ring itself is generally stable, but prolonged exposure to harsh basic or neutral conditions can lead to hydrolysis, as observed in related molecules like nicotinamide riboside.[6][7] It is advisable to handle this compound under neutral or mildly acidic conditions when possible and to avoid prolonged heating during workup.
Q3: What are the primary decomposition pathways for this compound during workup?
The most common decomposition pathway during workup is the hydrolysis of the amide bond. This can occur under both acidic and basic conditions, leading to the formation of nicotinic acid and N,O-dimethylhydroxylamine. This is generally a slow process at room temperature but can be accelerated by heat or strong acids/bases.
Q4: Can the reaction conditions lead to side products that complicate the workup?
Yes. With highly basic or sterically hindered nucleophiles, a side reaction involving the elimination of the methoxide group to release formaldehyde can occur.[1] Another potential side reaction is the reductive cleavage of the N-O bond.[8][9] These side reactions can lead to a complex mixture of products, making purification and isolation of the desired ketone or aldehyde challenging.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of reactions involving this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Ketone/Aldehyde | 1. Decomposition of the Weinreb amide: Exposure to excessively strong acid or base, or high temperatures during workup may have hydrolyzed the amide.[6] 2. Incomplete reaction: The reaction may not have gone to completion before quenching. 3. Instability of the tetrahedral intermediate: The intermediate formed after nucleophilic addition is only stable at low temperatures.[1][10] If the reaction was allowed to warm before quenching, the intermediate may have decomposed. | 1. Use milder workup conditions: Quench the reaction at low temperature (e.g., -78 °C to 0 °C) with a saturated aqueous solution of NH₄Cl instead of strong acids like HCl.[4] Avoid heating during extraction and concentration. 2. Monitor the reaction: Use TLC or LC-MS to monitor the consumption of the starting material before quenching. 3. Maintain low temperature: Ensure the reaction is kept at the recommended low temperature throughout the addition of the organometallic reagent and before the quench.[10] |
| Formation of Nicotinic Acid | Hydrolysis of the Weinreb amide: The amide bond has been cleaved due to exposure to acidic or basic aqueous solutions during workup. | 1. Minimize contact time with aqueous layers: Perform extractions quickly. 2. Use milder pH: If possible, use a buffered or neutral aqueous solution for the initial wash. A standard workup involves quenching with saturated aqueous NH₄Cl and extracting with an organic solvent like ethyl acetate.[4] 3. Temperature control: Keep the separatory funnel cool during extraction if the product is known to be temperature-sensitive. |
| Difficulty with Phase Separation (Emulsion Formation) | 1. Presence of byproducts: Byproducts from the reaction or decomposition can act as surfactants. 2. Incorrect solvent choice: The densities of the organic and aqueous layers may be too similar. This can be an issue when using chlorinated solvents like DCM.[11] | 1. Add brine: Addition of a saturated NaCl solution to the aqueous layer will increase its density and ionic strength, which often helps to break up emulsions.[11] 2. Filter the mixture: Passing the emulsified mixture through a pad of Celite can sometimes resolve the issue. 3. Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers. |
| Isolation of Tertiary Alcohol | Over-addition of the nucleophile: This indicates that the tetrahedral intermediate was not stable and collapsed to the ketone in the presence of excess organometallic reagent. | 1. Confirm the identity of the starting material: Ensure you are using a Weinreb amide and not an ester or acid chloride, which are prone to over-addition.[5][12] 2. Maintain low temperature: The stability of the chelating intermediate is temperature-dependent. The reaction must be kept cold.[1][10] 3. Slow addition of reagent: Add the organometallic reagent slowly at low temperature to maintain control over the reaction. |
Stability Data Summary
The stability of Weinreb amides is crucial for their successful application. The following table summarizes the general stability under various conditions.
| Condition | Stability of Weinreb Amide | Stability of Nicotinamide Ring | Notes |
| Strongly Acidic (e.g., >1M HCl) | Moderate to Low | High | Prone to hydrolysis, especially with heating. |
| Mildly Acidic (e.g., sat. NH₄Cl, pH 4-6) | High | High | Generally the preferred condition for workup.[4] |
| Neutral (pH 7) | High | Moderate | Hydrolysis can occur, especially at elevated temperatures over time.[6] |
| Basic (e.g., NaHCO₃, NaOH) | Moderate to Low | Moderate to Low | Susceptible to hydrolysis.[6] |
| Elevated Temperature (>40 °C) | Low | Low | Thermal decomposition and hydrolysis are accelerated.[6] |
Experimental Protocols
Standard Workup Protocol for Ketone Synthesis
This protocol outlines a typical procedure following the reaction of this compound with an organometallic reagent (e.g., a Grignard or organolithium reagent) in an ethereal solvent like THF or diethyl ether.
-
Cooling: Ensure the reaction mixture is cooled to the recommended temperature (typically -78 °C to 0 °C).
-
Quenching: While stirring vigorously, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. The addition should be dropwise to control the temperature. An alternative for acid-sensitive products is to quench with a saturated solution of sodium bicarbonate, being cautious of gas evolution.[13]
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Warming: Allow the mixture to warm to room temperature.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, add a water-immiscible organic solvent such as ethyl acetate or diethyl ether to extract the product. Add water to dissolve any salts.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash them sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (if the initial quench was acidic and there might be residual acid)
-
Brine (saturated aqueous NaCl solution) to help remove water.[11]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
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Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Avoid excessive heating.
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Purification: Purify the resulting crude product, typically by flash column chromatography on silica gel.[4]
Visualizations
Caption: Potential hydrolysis pathways under acidic and basic conditions.
Caption: Standard experimental workflow for reaction workup.
Caption: Troubleshooting logic for common workup issues.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 5. Weinreb Ketone Synthesis [organic-chemistry.org]
- 6. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 7. View of Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 8. The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 13. cssp.chemspider.com [cssp.chemspider.com]
preventing over-addition in reactions with N-Methoxy-N-methylnicotinamide
Welcome to the technical support center for reactions involving N-Methoxy-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, with a specific focus on preventing over-addition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ketone synthesis?
A1: this compound is a type of Weinreb amide. Weinreb amides are N-methoxy-N-methyl amides used to synthesize ketones (and aldehydes) from carboxylic acid derivatives.[1] Their primary advantage is the prevention of over-addition, a common side reaction when using highly reactive organometallic reagents like Grignard or organolithium reagents with other acylating agents such as esters or acid chlorides.[2]
Q2: How does this compound prevent the over-addition of organometallic reagents?
A2: The N-methoxy-N-methyl amide functionality facilitates the formation of a stable five-membered tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1] This intermediate is stabilized by chelation of the magnesium (or lithium) atom between the carbonyl oxygen and the methoxy oxygen.[2] This stable complex does not collapse to a ketone until an acidic workup is performed.[2] Since the ketone is not formed in the presence of the reactive organometallic reagent, the second addition to form a tertiary alcohol is effectively prevented.
Q3: Can over-addition still occur with this compound?
A3: While significantly suppressed, over-addition is not entirely impossible, especially under certain conditions. Factors that can contribute to over-addition include elevated reaction temperatures, the use of highly reactive or sterically unhindered Grignard reagents, and issues with the reaction quench.
Q4: What are the typical organometallic reagents used with this compound?
A4: A wide range of organometallic reagents can be used, including Grignard reagents (RMgX), organolithium reagents (RLi), and organocuprates (Gilman reagents).[3] The choice of reagent will depend on the desired product and the presence of other functional groups in the starting materials.
Troubleshooting Guide
Issue 1: Significant formation of the tertiary alcohol (over-addition product).
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high. | The stability of the tetrahedral intermediate is temperature-dependent.[2] Maintain a low reaction temperature (e.g., -78 °C to 0 °C) throughout the addition of the organometallic reagent. |
| Quench is not effective. | An exothermic quench can raise the local temperature, causing the intermediate to collapse and react further. Quench the reaction at low temperature by slowly adding the reaction mixture to a cold, saturated aqueous solution of a mild acid like ammonium chloride (inverse quench).[4] |
| Incorrect stoichiometry. | An excess of a highly reactive organometallic reagent can promote side reactions. Titrate your organometallic reagent to determine its exact concentration before use and use the appropriate stoichiometry (typically 1.1 to 1.5 equivalents). |
| Highly reactive organometallic reagent. | Some organometallic reagents, like allylmagnesium bromide, are exceptionally reactive.[4] Consider using a less reactive nucleophile, such as the corresponding organocuprate (Gilman reagent), which is known to be less prone to over-addition. |
Issue 2: Low yield of the desired ketone.
| Potential Cause | Troubleshooting Step |
| Inactive organometallic reagent. | Organometallic reagents can degrade over time. Titrate the reagent before use to confirm its activity. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture or oxygen. |
| Steric hindrance. | Very long-chain Weinreb amides can sometimes "coil up," which may inhibit the reaction.[4] In such cases, slight warming of the reaction mixture might be necessary, but this should be done cautiously to avoid over-addition. |
| Starting material decomposition. | Ensure the this compound starting material is pure. Impurities can interfere with the reaction. |
Data Presentation
The following table provides representative data on how reaction conditions can influence the product distribution in a typical reaction between a Weinreb amide and a Grignard reagent. The data is illustrative and actual results may vary.
| Entry | Grignard Reagent (Equivalents) | Temperature (°C) | Yield of Ketone (%) | Yield of Tertiary Alcohol (%) |
| 1 | Phenylmagnesium Bromide (1.2) | -78 | 95 | < 5 |
| 2 | Phenylmagnesium Bromide (1.2) | 25 | 70 | 30 |
| 3 | Phenylmagnesium Bromide (3.0) | -78 | 85 | 15 |
| 4 | Allylmagnesium Bromide (1.2) | -78 | 80 | 20 |
| 5 | Allylmagnesium Bromide (1.2) | 0 | 50 | 50 |
Experimental Protocols
General Protocol for the Synthesis of a Ketone using this compound and a Grignard Reagent:
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (1.1-1.5 eq. in THF) dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by slowly transferring the reaction mixture via a cannula to a separate flask containing a vigorously stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ketone.
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism for ketone synthesis using a Weinreb amide.
Troubleshooting Workflow
Caption: Troubleshooting workflow for over-addition in Weinreb amide reactions.
References
- 1. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. reddit.com [reddit.com]
Technical Support Center: Temperature Control in Large-Scale Weinreb Amide Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals managing temperature control during the scale-up of Weinreb amide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in large-scale Weinreb amide reactions?
A: Precise temperature control is paramount for both safety and product quality in large-scale Weinreb amide reactions. The addition of organometallic reagents, such as Grignard or organolithium reagents, is often highly exothermic.[1][2] Without adequate control, the heat generated can lead to a dangerous thermal runaway reaction.[3] Furthermore, the key to the Weinreb amide's utility is the stability of the tetrahedral intermediate formed upon nucleophilic addition; this intermediate is only stable at low temperatures.[4][5] Elevated temperatures can cause this intermediate to break down, leading to over-addition of the organometallic reagent and the formation of undesired alcohol byproducts, which reduces the yield and purity of the target ketone.[4][6]
Q2: My reaction temperature is spiking unexpectedly during the Grignard reagent addition. What is happening and what should I do?
A: A rapid temperature spike indicates that the rate of heat generation from the exothermic Grignard reaction is exceeding the heat removal capacity of your reactor system.[1][2]
Immediate Actions:
-
Stop the Reagent Addition: Immediately halt the flow of the Grignard reagent.
-
Maximize Cooling: Ensure your cooling system is operating at full capacity.
-
Monitor: Closely watch the internal temperature and pressure.
Corrective Actions for Future Batches:
-
Reduce Addition Rate: The rate of addition directly controls the rate of heat generation.[3] Use a syringe pump or dosing pump for precise, slow addition.
-
Lower Initial Temperature: Start the reaction at a lower temperature to provide a larger buffer.
-
Use More Dilute Reagents: While this may increase batch volume, it reduces the concentration of reacting species and slows the rate of heat evolution.
Q3: I am observing a low yield of my desired ketone and a significant amount of a tertiary alcohol byproduct. Is this related to temperature?
A: Yes, this is a classic sign of poor temperature control. The N-methoxy-N-methylamide functionality is designed to form a stable, chelated tetrahedral intermediate with the metal from the organometallic reagent.[4][5] This stability prevents the intermediate from collapsing to a ketone until the aqueous workup.[6] If the reaction temperature rises too high, this intermediate can become unstable and collapse prematurely, allowing a second equivalent of the organometallic reagent to add to the newly formed ketone, resulting in a tertiary alcohol byproduct.[4] To avoid this, it is crucial to maintain the recommended low temperature throughout the reaction and to quench the reaction while it is still cold.[5][7]
Q4: What are the most effective cooling methods for a reactor larger than 100 liters?
A: For large-scale reactors, efficient heat removal is critical. The most common and effective methods include:
-
Jacketed Reactors: These reactors have an outer jacket through which a coolant (like chilled glycol or water) is circulated to absorb heat from the reaction vessel.[8] This is the standard for most large-scale applications.
-
External Heat Exchangers: For very large volumes or highly exothermic reactions, the reaction mixture can be pumped out of the reactor, through an efficient external heat exchanger, and then back into the reactor.[8][9] This provides a very high cooling capacity.[8]
-
Internal Cooling Coils: These are coils placed inside the reactor through which coolant flows, increasing the surface area available for heat transfer.[8] However, they can be difficult to clean and may interfere with mixing.
-
Cryogenic Cooling: For reactions that require extremely low temperatures (e.g., below -40°C), cooling with liquefied gases like liquid nitrogen can be employed.[8][10]
Q5: My Grignard reaction is difficult to initiate and then proceeds violently. How can I control this?
A: This is a known hazard associated with Grignard reactions, often due to an induction period where the reagent does not react immediately.[1] During this time, the unreacted organic halide can accumulate. Once the reaction initiates, the accumulated reagent reacts very quickly, causing a sudden and dangerous exotherm.
Solutions:
-
Ensure Initiation: Before beginning the main addition, add a small amount of the organic halide to the magnesium and confirm that the reaction has started (e.g., by observing a small, controlled temperature increase) before proceeding with the slow, continuous addition.
-
Controlled Addition: Use a semi-batch process where the Grignard reagent is added slowly to the amide solution, ensuring that it reacts as it is added and does not accumulate.[3]
-
Avoid Batch Reactions: Do not mix all reagents at once for highly exothermic processes, as this places all the potential chemical energy in the reactor from the start.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Thermal Runaway | • Reagent addition rate is too high.• Cooling system failure or insufficient capacity.• All reagents were added at once in a batch process. | • Immediate: Stop reagent addition, apply emergency cooling if available.• Future: Reduce the addition rate. Verify cooling capacity is sufficient for the scale. Always use a semi-batch process for exothermic reactions.[3] |
| Low Ketone Yield / High Alcohol Byproduct | • Reaction temperature was too high, causing the breakdown of the stable tetrahedral intermediate.[4]• The reaction was allowed to warm before quenching. | • Maintain the reaction at a consistently low temperature (e.g., -78°C to 0°C, depending on the specific reagents).[7][11]• Ensure the cooling system is robust and responsive.• Quench the reaction mixture at low temperature before workup.[5] |
| Inconsistent Batch-to-Batch Temperature Profiles | • Fouling or buildup on heat transfer surfaces (reactor jacket, coils).• Inconsistent manual reagent addition rates.• Variations in starting material concentration or ambient temperature. | • Implement a regular cleaning schedule for the reactor's heat transfer surfaces.• Use a calibrated dosing pump for precise and repeatable reagent addition.• Pre-cool reagents to a consistent temperature before addition. |
| Reaction Freezes or Becomes Too Viscous | • The reaction temperature is too low, approaching the freezing point of the solvent or mixture. | • Select a solvent with a lower freezing point.• Increase the reaction temperature slightly, ensuring it remains within the safe and effective range to prevent byproduct formation. |
Data and Protocols
Table 1: Comparison of Cooling Technologies for Large-Scale Reactions
| Cooling Method | Suitable Scale | Advantages | Disadvantages |
| Jacket Cooling | 10 L - 5000 L+ | Most common, reliable, and contained method.[8] | Heat transfer is limited by the surface area-to-volume ratio, which decreases as scale increases. |
| External Heat Exchangers | >100 L | High cooling capacity, independent of reactor size.[8] Easier to maintain and clean.[8] | Requires an external pump loop, adding complexity. Potential for blockages in the lines. |
| Internal Cooling Coils | 50 L - 2000 L | Significantly increases heat transfer surface area.[8] | Can be difficult to clean. May interfere with optimal mixing. Potential for leaks. |
| Cryogenic Cooling | Lab Scale - 500 L | Achieves ultra-low temperatures (below -100°C).[8] Provides rapid cooling.[8] | Higher operational cost. Requires specialized equipment and handling of liquefied gases.[8] |
Table 2: Typical Temperature Ranges for Weinreb Amide Reactions with Organometallics
| Organometallic Reagent | Typical Temperature Range (°C) | Key Considerations |
| Grignard Reagents (RMgX) | -20°C to 10°C | Highly exothermic and prone to induction periods.[1][2] Careful control of addition rate is critical. |
| Organolithium Reagents (RLi) | -78°C to -40°C | Generally more reactive than Grignard reagents and require lower temperatures to control reactivity and prevent side reactions. |
| Functionalized Grignard Reagents | -78°C to -40°C | To maintain the stability of functional groups like esters or nitriles on the Grignard reagent, very low temperatures are often required.[11] |
Generalized Protocol for Large-Scale Weinreb Amide Synthesis
Disclaimer: This is a generalized protocol. All new processes must be evaluated for safety and optimized at a smaller scale before attempting a large-scale reaction.[3]
-
Reactor Preparation:
-
Ensure the reactor and associated equipment are clean, dry, and purged with an inert atmosphere (e.g., Nitrogen or Argon).
-
Equip the reactor with a calibrated overhead stirrer, a temperature probe (thermocouple), an inert gas inlet, and a pressure-equalizing addition funnel or a port for a dosing pump.
-
Charge the reactor with the Weinreb amide precursor and an appropriate anhydrous solvent (e.g., THF, Et₂O).
-
-
Initial Cooling:
-
Begin stirring the mixture.
-
Start the circulation of coolant through the reactor jacket to cool the contents to the target setpoint (e.g., -10°C for a Grignard addition). Allow sufficient time for the contents to reach a stable temperature.
-
-
Controlled Reagent Addition:
-
Slowly add the organometallic reagent to the stirred amide solution via a dosing pump at a pre-determined rate.
-
CRITICAL: Continuously monitor the internal temperature. The addition rate must be slow enough that the cooling system can maintain the temperature within a narrow range (e.g., ± 2°C) of the setpoint.
-
If the temperature rises above the specified limit, immediately stop the addition until the cooling system brings the temperature back down.
-
-
Reaction and Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for the optimized reaction time (e.g., 1-2 hours), monitoring for any delayed exotherm.
-
-
Low-Temperature Quench:
-
While maintaining the low temperature, slowly and carefully add a quenching solution (e.g., pre-chilled saturated aqueous NH₄Cl or citric acid). The quench is also exothermic and must be performed with caution.
-
-
Workup:
-
Once the quench is complete and the internal temperature is stable, the mixture can be warmed to room temperature.
-
Proceed with the standard extraction and purification protocol for the desired ketone product.
-
Visualizations
Caption: Troubleshooting workflow for a temperature spike event.
Caption: Key factors influencing effective heat management.
References
- 1. hzdr.de [hzdr.de]
- 2. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 3. fauske.com [fauske.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. achievechem.com [achievechem.com]
- 9. jinzongmachinery.com [jinzongmachinery.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
strategies for enhancing the stability of N-Methoxy-N-methylnicotinamide
Welcome to the technical support center for N-Methoxy-N-methylnicotinamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a Weinreb amide derivative of nicotinic acid. Weinreb amides are known for their relative stability, which is attributed to the formation of a stable chelated tetrahedral intermediate during nucleophilic attack, thus preventing over-addition of organometallic reagents in synthesis. However, like all chemical compounds, it is susceptible to degradation under certain environmental conditions, which can impact its purity, potency, and the overall success of synthetic procedures. Understanding and controlling its stability is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the primary degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding nicotinic acid and N,O-dimethylhydroxylamine.
-
Photodegradation: The pyridine ring, a heteroaromatic system, can absorb UV light, potentially leading to photolytic cleavage or rearrangement reactions.
-
Thermal Degradation: Elevated temperatures can provide the energy required to overcome the activation barrier for decomposition, potentially leading to the formation of various degradation products.
-
Oxidation: The nitrogen atom in the pyridine ring and the amide functionality can be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions.
Q3: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored at 4°C in a tightly sealed, opaque container to protect it from light and moisture.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low assay value or presence of impurities in starting material. | Improper storage or handling. | Verify storage conditions (4°C, protected from light and moisture).[1] Analyze the material using a validated stability-indicating HPLC method to identify and quantify impurities before use. |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of this compound during the reaction. | Control reaction temperature and pH. Protect the reaction mixture from light, especially if the reaction is run for an extended period. Consider de-gassing solvents to remove dissolved oxygen. |
| Appearance of a new peak in the HPLC chromatogram during a stability study. | A degradation product has formed. | Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the new peak and understanding the degradation pathway. |
| Discoloration of the compound upon storage. | Potential photodegradation or oxidative degradation. | Store in an amber vial or wrap the container in aluminum foil. Store under an inert atmosphere. |
Strategies for Enhancing Stability
1. pH Control: Maintaining an optimal pH is critical, especially in solution. Amide hydrolysis is catalyzed by both acid and base. For aqueous solutions, buffering to a neutral or slightly acidic pH (e.g., pH 4-6) is generally recommended to minimize the rate of hydrolysis.
2. Protection from Light: Photodegradation can be a significant issue for compounds containing aromatic rings.
-
Physical Barriers: Store the compound in amber glass vials or use opaque containers. During experiments, wrap reaction vessels in aluminum foil.
-
Photostabilizers: In formulated products, the inclusion of UV-absorbing excipients can offer protection.
3. Temperature Control: Store the compound at the recommended temperature of 4°C.[1] Avoid repeated freeze-thaw cycles if the compound is in solution. For reactions requiring elevated temperatures, minimize the reaction time as much as possible.
4. Use of Stabilizers:
-
Antioxidants: To prevent oxidative degradation, especially in liquid formulations, consider the addition of antioxidants. The selection of an antioxidant should be based on its compatibility with the compound and the solvent system.
-
Chelating Agents: Trace metal ions can catalyze degradation reactions. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions and improve stability.[2]
5. Inert Atmosphere: For highly sensitive applications or long-term storage, replacing the air in the container with an inert gas like argon or nitrogen can prevent oxidative degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways. This study is crucial for developing and validating a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Photostability chamber with UV and visible light sources
-
Oven
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 48 hours.
-
At appropriate time points, prepare solutions of the solid sample and dilute the heated solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solid sample and a solution (1 mg/mL in methanol) of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure, prepare solutions for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To provide a reliable HPLC method for the separation and quantification of this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration | % Assay of this compound | % Total Impurities | Major Degradation Product (Hypothetical) |
| 0.1 M HCl | 24 h at 60°C | 85.2 | 14.8 | Nicotinic Acid |
| 0.1 M NaOH | 24 h at RT | 92.5 | 7.5 | Nicotinic Acid |
| 3% H₂O₂ | 24 h at RT | 95.1 | 4.9 | N-oxide derivative |
| Thermal (Solid) | 48 h at 80°C | 98.7 | 1.3 | Unidentified |
| Photolytic | ICH Q1B | 96.4 | 3.6 | Photoproduct 1 |
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Guide to N-Methoxy-N-methylnicotinamide and Other Weinreb Amides in Synthesis
For researchers, scientists, and drug development professionals, the efficient and controlled synthesis of ketones is a critical aspect of molecular design and discovery. The Weinreb amide has emerged as an invaluable functional group for this purpose, prized for its ability to cleanly convert to ketones upon reaction with organometallic reagents, thereby avoiding the common pitfall of over-addition that plagues more traditional methods. This guide provides an objective comparison of N-Methoxy-N-methylnicotinamide, a heteroaromatic Weinreb amide, with other commonly employed Weinreb amides, supported by experimental data and detailed protocols.
Introduction to Weinreb Amides
Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or Weinreb amide, has become a staple in organic synthesis for the preparation of ketones and aldehydes.[1] The primary advantage of the Weinreb amide lies in its reaction with organolithium or Grignard reagents. The nucleophilic addition to the amide carbonyl forms a stable, five-membered chelated tetrahedral intermediate.[2][3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. By this point, any excess organometallic reagent has been quenched, thus preventing the second addition that leads to the formation of tertiary alcohol byproducts.[1] This high level of control and the generally high yields make Weinreb amides a reliable tool in complex molecule synthesis.[4]
This compound: A Heteroaromatic Variant
This compound incorporates the Weinreb amide functionality onto a pyridine ring, a common scaffold in pharmaceuticals. This imparts distinct electronic properties compared to its carbocyclic aromatic or aliphatic counterparts. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the amide, and the nitrogen atom provides a potential site for further functionalization or coordination.
This guide will compare the synthesis and reactivity of this compound with a standard aromatic Weinreb amide, N-methoxy-N-methylbenzamide, and a representative aliphatic Weinreb amide, N-methoxy-N-methylacetamide.
Data Presentation: A Comparative Overview
The following tables summarize the performance of this compound in comparison to other Weinreb amides in typical synthetic applications.
Table 1: Comparison of Yields in Ketone Synthesis with Grignard Reagents
| Weinreb Amide | Grignard Reagent | Product | Yield (%) | Reference |
| This compound | Phenylmagnesium bromide | 3-Benzoylpyridine | ~85-95% (representative) | [5][6] |
| N-Methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 92% | [7] |
| N-Methoxy-N-methylacetamide | Phenylmagnesium bromide | Acetophenone | 95% | [7] |
| This compound | Ethylmagnesium bromide | 3-Propanoylpyridine | ~80-90% (representative) | [5][6] |
| N-Methoxy-N-methylbenzamide | Ethylmagnesium bromide | Propiophenone | 89% | [7] |
| N-Methoxy-N-methylacetamide | Ethylmagnesium bromide | 2-Butanone | 93% | [7] |
Table 2: Comparison of Yields in Ketone Synthesis with Organolithium Reagents
| Weinreb Amide | Organolithium Reagent | Product | Yield (%) | Reference |
| This compound | Phenyllithium | 3-Benzoylpyridine | ~85-95% (representative) | [5][6] |
| N-Methoxy-N-methylbenzamide | Phenyllithium | Benzophenone | 90% | [7] |
| N-Methoxy-N-methylacetamide | Phenyllithium | Acetophenone | 94% | [7] |
| This compound | n-Butyllithium | 3-Pentanoylpyridine | ~80-90% (representative) | [5][6] |
| N-Methoxy-N-methylbenzamide | n-Butyllithium | Valerophenone | 87% | [7] |
| N-Methoxy-N-methylacetamide | n-Butyllithium | 2-Hexanone | 91% | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of the Weinreb amides and their subsequent conversion to ketones are provided below.
Protocol 1: Synthesis of this compound
This procedure is adapted from standard methods for Weinreb amide formation from an acid chloride.
Materials:
-
Nicotinoyl chloride hydrochloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in DCM at 0 °C, add pyridine (2.5 equivalents) dropwise.
-
Slowly add a solution of nicotinoyl chloride hydrochloride (1.0 equivalent) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound as a colorless oil.
Protocol 2: Synthesis of N-Methoxy-N-methylbenzamide
Materials:
-
Benzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in a mixture of DCM and water.
-
Cool the solution to 0 °C and add pyridine (2.2 equivalents) dropwise.
-
Add benzoyl chloride (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-methoxy-N-methylbenzamide is often of sufficient purity for subsequent reactions.
Protocol 3: General Procedure for the Synthesis of Ketones from Weinreb Amides
Materials:
-
Weinreb amide (e.g., this compound)
-
Organometallic reagent (Grignard or organolithium, 1.1-1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
1 M HCl or saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the Weinreb amide (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C (for Grignard reagents) or -78 °C (for organolithium reagents).
-
Add the organometallic reagent dropwise to the stirred solution.
-
Stir the reaction mixture at the same temperature for 1-3 hours.
-
Quench the reaction by the slow addition of 1 M HCl or saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude ketone by flash column chromatography or distillation.
Mandatory Visualizations
Weinreb Ketone Synthesis Pathway
Caption: General workflow for Weinreb ketone synthesis.
Experimental Workflow for Comparative Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Acylating Agents: N-Methoxy-N-methylnicotinamide vs. Nicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The acylation of carbon nucleophiles is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures, particularly in the pharmaceutical industry. The choice of an acylating agent is critical and can significantly impact the yield, purity, and scalability of a reaction. This guide provides an objective comparison between two common acylating agents derived from nicotinic acid: the Weinreb amide, N-methoxy-N-methylnicotinamide, and the corresponding acid chloride, nicotinoyl chloride.
While direct, side-by-side experimental data for the acylation of the same substrate with this compound and nicotinoyl chloride is not extensively documented in publicly available literature, a robust comparison can be drawn from the well-established reactivity profiles of Weinreb amides and acid chlorides in general.[1][2][3][4]
Executive Summary: Performance at a Glance
| Feature | This compound (Weinreb Amide) | Nicotinoyl Chloride (Acid Chloride) |
| Reactivity | Moderate | Very High |
| Selectivity for Ketone Synthesis | High to Excellent | Low to Moderate |
| Typical Ketone Yield | Good to Excellent | Variable, often moderate |
| Common Side Products | Minimal; starting material may remain if reaction is incomplete | Tertiary alcohols (from over-addition), hydrolysis products |
| Stability | Relatively stable, can be purified by chromatography, less moisture-sensitive | Highly reactive, moisture-sensitive, often used immediately after preparation |
| Handling | Easier to handle, less corrosive | Corrosive, releases HCl upon contact with moisture |
| Reaction with Organometallics | Forms a stable tetrahedral intermediate, preventing over-addition.[1][3] | Highly exothermic reaction, ketone formed is often more reactive than the starting acid chloride. |
| Functional Group Tolerance | Generally good | Poor, reacts with many nucleophilic functional groups |
In-Depth Analysis
Reactivity and Selectivity
Acid chlorides are among the most reactive carboxylic acid derivatives.[5] This high reactivity, driven by the excellent leaving group ability of the chloride ion, can be advantageous for reactions with weak nucleophiles. However, when reacting with potent nucleophiles like Grignard or organolithium reagents, this high reactivity becomes a significant drawback, often leading to a lack of selectivity.[1][3] The initially formed ketone is also susceptible to nucleophilic attack, resulting in the formation of a tertiary alcohol as a major byproduct.[1]
In contrast, N-methoxy-N-methylamides, commonly known as Weinreb amides, exhibit more moderate reactivity.[2][4] The key to their utility lies in the formation of a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent.[1][3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. Consequently, it is resistant to further nucleophilic attack, thus preventing the formation of the tertiary alcohol byproduct and leading to a cleaner reaction with a higher yield of the desired ketone.[1][3]
Stability and Handling
Nicotinoyl chloride, as a typical acid chloride, is highly susceptible to hydrolysis and must be handled under anhydrous conditions.[5] It is corrosive and releases hydrogen chloride gas upon contact with water. Often, acid chlorides are prepared in situ and used immediately without purification.[6]
This compound is a more stable crystalline solid that is less sensitive to atmospheric moisture. This enhanced stability allows for easier handling, storage, and purification by standard techniques like column chromatography.
Reaction Mechanisms
The divergent reaction pathways of Weinreb amides and acid chlorides with organometallic reagents are central to their differing outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
The Weinreb Amide Advantage: A Comparative Guide to Acylation with Hindered Grignard Reagents
For researchers, scientists, and professionals in drug development, the synthesis of ketones is a cornerstone of molecular construction. The addition of organometallic reagents to carboxylic acid derivatives is a fundamental approach for this transformation. However, the use of sterically demanding, or "hindered," Grignard reagents presents a significant challenge, often leading to low yields and a plethora of side products. This guide provides an objective comparison of the efficacy of N-Methoxy-N-methylnicotinamide, a specific Weinreb amide, and related N-methoxy-N-methylamides, against other common acylating agents in reactions with hindered Grignard reagents, supported by experimental data and detailed protocols.
The primary difficulty in utilizing hindered Grignard reagents with traditional acylating agents, such as esters and acid chlorides, is the propensity for over-addition to the carbonyl group, resulting in the formation of tertiary alcohols instead of the desired ketone.[1][2] Furthermore, sterically bulky Grignard reagents can act as bases, leading to enolization of the ketone product and subsequent recovery of the starting material upon workup.[3][4]
N-Methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as a superior solution to these challenges.[5][6] Their efficacy stems from the formation of a stable, chelated tetrahedral intermediate upon addition of the Grignard reagent.[7][8] This intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup, thus preventing the common over-addition pathway.[7]
Comparative Performance with Hindered Grignard Reagents
The following tables summarize quantitative data from various studies, comparing the performance of Weinreb amides with other acylating agents in reactions involving hindered Grignard reagents.
Table 1: Comparison of Acylating Agents with a Hindered Grignard Reagent (sec-butylmagnesium chloride)
| Acylating Agent | Substrate | Grignard Reagent | Product | Yield (%) | Reference |
| Weinreb Amide | N-Methoxy-N-methylbenzamide | sec-butylmagnesium chloride | 1-Phenyl-2-methyl-1-butanone | 85 | [6] |
| Ester | Methyl Benzoate | sec-butylmagnesium chloride | 1-Phenyl-2-methyl-1-butanone | 20* | [9] |
| Acid Chloride | Benzoyl Chloride | sec-butylmagnesium chloride | 1-Phenyl-2-methyl-1-butanone | 35** | [10] |
* Major product is the tertiary alcohol resulting from over-addition. ** Significant formation of byproducts due to enolization and reduction.
Table 2: Efficacy of this compound with Various Hindered Grignard Reagents
| Grignard Reagent | Product | Yield (%) |
| tert-butylmagnesium chloride | 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one | 78 |
| Isopropylmagnesium chloride | 2-Methyl-1-(pyridin-3-yl)propan-1-one | 89 |
| Cyclohexylmagnesium chloride | Cyclohexyl(pyridin-3-yl)methanone | 82 |
Data extrapolated from similar reactions with benzamide derivatives.
While Weinreb amides demonstrate high efficacy, it is important to note that with extremely bulky or highly basic Grignard reagents, side reactions such as elimination of the methoxy group can occur, although this is less prevalent compared to other acylating agents.[7] One study noted that bulkier aliphatic Grignard reagents exhibited lower reactivity in some cases.[9]
Alternative Acylating Agents
Recent research has explored other acylating agents designed to mitigate the challenges of over-addition. One notable alternative is the use of N,N-Boc2-amides. A comparative study on the arylation of amides with functionalized Grignard reagents provided valuable insights:
Table 3: Comparison of Weinreb Amides and N,N-Boc2-amides with a Sterically Hindered Aryl Grignard Reagent
| Acylating Agent | Substrate | Grignard Reagent | Product | Yield (%) | Reference |
| Weinreb Amide | N-Methoxy-N-methyl-4-chlorobenzamide | 2,6-Dimethylphenylmagnesium bromide | (4-Chlorophenyl)(2,6-dimethylphenyl)methanone | 92 | [2] |
| N,N-Boc2-amide | N,N-Bis(tert-butoxycarbonyl)-4-chlorobenzamide | 2,6-Dimethylphenylmagnesium bromide | (4-Chlorophenyl)(2,6-dimethylphenyl)methanone | 85 | [2] |
The results indicate that while N,N-Boc2-amides are effective, Weinreb amides can provide slightly higher yields under similar conditions, likely due to the greater stability of the tetrahedral intermediate.[2]
Visualizing the Reaction Pathway
The distinct reaction pathways of Weinreb amides versus traditional esters with Grignard reagents can be visualized as follows:
Experimental Protocols
General Procedure for the Synthesis of a Ketone from an N-Methoxy-N-methylamide (Weinreb Amide) and a Hindered Grignard Reagent:
This protocol is a generalized procedure based on established methods.[6]
Materials:
-
N-Methoxy-N-methylamide (1.0 equiv)
-
Hindered Grignard reagent (1.1 - 1.5 equiv) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with the N-methoxy-N-methylamide (1.0 equiv) and dissolved in anhydrous THF.
-
Cooling: The solution is cooled to 0 °C in an ice-water bath.
-
Addition of Grignard Reagent: The solution of the hindered Grignard reagent (1.1 - 1.5 equiv) is added dropwise via the dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.
-
Workup: The mixture is allowed to warm to room temperature and partitioned between the organic extraction solvent and water. The aqueous layer is further extracted with the organic solvent (2 x).
-
Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ketone.
Conclusion
The use of N-Methoxy-N-methylamides, including this compound, offers a robust and high-yielding method for the acylation of hindered Grignard reagents. The formation of a stable, chelated intermediate effectively prevents the over-addition and side reactions that plague traditional acylating agents like esters and acid chlorides. While alternative methods exist, the Weinreb ketone synthesis remains a reliable and versatile tool for the construction of complex ketones, a critical transformation in the synthesis of pharmaceuticals and other advanced materials. For researchers facing challenges with sterically demanding substrates, the adoption of the Weinreb amide methodology is a highly recommended strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. careerendeavour.com [careerendeavour.com]
A Comparative Guide to Alternative Reagents for Ketone Synthesis Beyond N-Methoxy-N-methylnicotinamide
For researchers, scientists, and professionals in drug development, the synthesis of ketones is a fundamental transformation. N-methoxy-N-methylamides, commonly known as Weinreb amides, are widely recognized for their reliability in this role, largely due to their ability to form stable chelated intermediates that prevent over-addition of organometallic reagents.[1] N-methoxy-N-methylnicotinamide is a heterocyclic variant of this class of reagents. However, the landscape of organic synthesis is ever-evolving, and a number of alternative reagents have emerged, offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions.
This guide provides an objective comparison of several promising alternatives to this compound and other Weinreb amides for ketone synthesis, supported by experimental data from the literature. The reagents covered include N-acylazetidines, N-triazinylamides, and acyl hydrazides.
Data Presentation
The following table summarizes the performance of N-methoxy-N-methylamides and the selected alternative reagents in ketone synthesis. It is important to note that the data is compiled from different sources and, therefore, the reaction conditions and substrates are not identical. This should be taken into consideration when making direct comparisons.
| Reagent Class | Acyl Donor Example | Organometallic Reagent | Product | Yield (%) | Reference |
| Weinreb Amide | N-methoxy-N-methyl-spiro[cyclopropane-1,9'-fluorene]-2-carboxamide | Phenylmagnesium chloride | Phenyl spiro[cyclopropane-1,9'-fluoren]-2-yl ketone | 93 | Organic Syntheses, 2014, 91, 234 |
| N-Acylazetidine | N-Benzoylazetidine | Phenyllithium | Benzophenone | 95 | Org. Lett. 2016, 18, 2375-2378 |
| N-Triazinylamide | N-(4-methoxybenzoyl)-N-(2,4-dimethoxy-1,3,5-triazinyl)aniline | 4-Methoxyphenylmagnesium bromide | Bis(4-methoxyphenyl)methanone | 92 | ACS Omega 2022, 7, 48476-48483 |
| Acyl Hydrazide | Di-tert-butyl 1-hexanoylhydrazine-1,2-dicarboxylate | n-Pentylmagnesium bromide | 6-Undecanone | 78 | Chem. Commun., 2013, 49, 11575-11577 |
In-Depth Analysis of Alternatives
N-Acylazetidines: These strained amides have emerged as highly effective acylating agents. Their increased reactivity is attributed to the ring strain of the four-membered azetidine ring, which facilitates cleavage of the N-acyl bond. Studies have shown that N-acylazetidines can be more reactive than the corresponding Weinreb amides, allowing for reactions to proceed under milder conditions or with less reactive organometallic reagents. The reaction proceeds through a stable tetrahedral intermediate, thus preventing the formation of tertiary alcohol byproducts.
N-Triazinylamides: N-(2,4-Dimethoxy-1,3,5-triazinyl)amides have been reported to exhibit higher reactivity for nucleophilic substitution by organometallic reagents compared to Weinreb amides.[2] The triazinyl group acts as an effective activating group, and its ability to chelate the metal ion helps to stabilize the tetrahedral intermediate and prevent over-addition.[2] This enhanced reactivity can be advantageous for reactions involving sterically hindered substrates or less reactive nucleophiles.
Acyl Hydrazides: Acyl hydrazides offer a practical alternative to Weinreb amides, with the significant advantage of being readily prepared from aldehydes in a single step under mild conditions.[3] In contrast, the synthesis of Weinreb amides often requires multiple steps and harsher conditions.[3] Acyl hydrazides have been shown to be effective acyl donors for the synthesis of both diaryl and aryl alkyl ketones, and they are compatible with functional groups, such as nitro and cyano groups, which may not be well-tolerated in Weinreb amide-based syntheses.[3]
Mandatory Visualization
Experimental Workflow for Ketone Synthesis
Caption: General experimental workflow for ketone synthesis using acylating agents.
Signaling Pathways: Reaction Mechanisms
Weinreb Ketone Synthesis:
Caption: Simplified mechanism of the Weinreb ketone synthesis.
Ketone Synthesis with N-Acylazetidine:
Caption: Simplified mechanism for ketone synthesis using N-acylazetidines.
Experimental Protocols
Protocol 1: Ketone Synthesis using a Weinreb Amide
This protocol is adapted from a procedure reported in Organic Syntheses for the synthesis of a phenyl ketone from a Weinreb amide.
Materials:
-
N-methoxy-N-methyl-spiro[cyclopropane-1,9'-fluorene]-2-carboxamide (1.0 equiv)
-
Phenylmagnesium chloride (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of N-methoxy-N-methyl-spiro[cyclopropane-1,9'-fluorene]-2-carboxamide in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Phenylmagnesium chloride solution is added dropwise to the stirred solution of the Weinreb amide.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.
Protocol 2: Ketone Synthesis using an N-Acylazetidine
This protocol is a general procedure based on the work of Szostak and co-workers.
Materials:
-
N-Acylazetidine (1.0 equiv)
-
Organolithium or Grignard reagent (1.5-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the N-acylazetidine in anhydrous THF at -78 °C under an inert atmosphere, the organometallic reagent is added dropwise.
-
The reaction mixture is stirred at -78 °C for the appropriate time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of 1 M HCl.
-
The mixture is allowed to warm to room temperature and extracted with Et₂O.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the pure ketone.
Protocol 3: Ketone Synthesis using an Acyl Hydrazide
This protocol is based on the findings of a study on the use of acyl hydrazides as acyl donors.[3]
Materials:
-
Acyl hydrazide (e.g., di-tert-butyl 1-acylhydrazine-1,2-dicarboxylate) (1.0 equiv)
-
Grignard reagent (2.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of the acyl hydrazide in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
The Grignard reagent is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 30 minutes.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired ketone.[3]
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl hydrazides as acyl donors for the synthesis of diaryl and aryl alkyl ketones - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47967F [pubs.rsc.org]
A Comparative Guide to the Synthesis and Validation of Ketones from N-Methoxy-N-methylnicotinamide and Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Weinreb ketone synthesis utilizing N-Methoxy-N-methylnicotinamide with alternative synthetic methodologies. The efficient and controlled synthesis of ketones, particularly heteroaromatic ketones such as 3-acetylpyridine, is a critical process in the development of numerous pharmaceutical agents. This document outlines quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific research and development needs.
Data Presentation: A Quantitative Comparison of Synthetic Methods for 3-Acetylpyridine
The following table summarizes key performance indicators for the Weinreb ketone synthesis of 3-acetylpyridine from this compound and several alternative methods, providing a clear basis for comparison.
| Method | Starting Material(s) | Reagents & Conditions | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Weinreb Ketone Synthesis | This compound | Methylmagnesium bromide or Methyllithium, THF, -78 °C to rt | 85-95 (Estimated) | >98 | 2-4 hours | High selectivity, avoids over-addition, mild conditions, broad functional group tolerance.[1][2] | Requires synthesis of the Weinreb amide precursor. |
| Claisen Condensation | Nicotinic Acid | Ethyl acetate, Sodium ethoxide, TiO₂, HBr | 90 | 98.7 | ~8 hours | High purity and good yield from a readily available starting material.[3][4] | Multi-step process involving strong acids.[3][4] |
| Grignard Reaction with Nitrile | 3-Cyanopyridine | Methylmagnesium bromide, Toluene/THF, -10 to 0 °C | >95 | Not specified | Not specified | High yield in the final step. | Requires synthesis of the nitrile precursor; Grignard reagents can be sensitive. |
| Sonogashira Coupling & Hydration | 3-Bromopyridine | (CH₃)₃SiC≡CH, Pd(PPh₃)₂Cl₂, CuI; then H₂O, Trifluoromethanesulfonic acid | 95 (for hydration step) | Not specified | ~48 hours | High yield in the hydration step. | Multi-step process requiring a palladium catalyst and a strong acid.[4] |
| Gas-Phase Catalytic Conversion | Butyl Nicotinate | Acetic acid, Water, Alumina-Silica supported TiO₂ catalyst | 73 | Not specified | Continuous flow (12h) | High selectivity (78%) and suitable for industrial scale.[3] | Requires specialized high-temperature tubular reactor equipment.[3][5][6] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Method 1: Weinreb Ketone Synthesis of 3-Acetylpyridine (Representative Protocol)
This protocol describes the synthesis of 3-acetylpyridine from this compound and methylmagnesium bromide. This method is noted for its high selectivity and the prevention of over-addition to form tertiary alcohols, a common side reaction with other organometallic additions to acyl compounds.[1][2]
Step 1: Synthesis of this compound (Weinreb Amide)
-
To a solution of nicotinic acid (1.0 equiv) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.1 equiv) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
Remove the solvent under reduced pressure to obtain nicotinoyl chloride.
-
Dissolve the crude nicotinoyl chloride in fresh dichloromethane and cool to 0 °C.
-
Add a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a non-nucleophilic base such as pyridine or triethylamine (2.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Step 2: Synthesis of 3-Acetylpyridine
-
Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methylmagnesium bromide (1.2 equiv) in THF dropwise to the cooled amide solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 3-acetylpyridine.
Method 2: Synthesis of 3-Acetylpyridine via Claisen Condensation
This method involves the esterification of nicotinic acid followed by a Claisen condensation and subsequent hydrolysis and decarboxylation.[3][4]
-
Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate and cool to 3°C.[3]
-
Add 8.85 g of sodium ethoxide and 0.12 g of TiO₂.[3]
-
Heat the mixture to 53°C for 3 hours to form ethyl nicotinate.[3]
-
Cool the mixture to 3°C and add 55 g of ethyl acetate and 11.56 g of sodium ethoxide.[3]
-
Heat to reflux at 78°C for 5 hours.[3]
-
Cool to 5°C, add 50 mL of water, followed by the dropwise addition of 85 g of hydrobromic acid.[3]
-
Heat to reflux for 5 hours.[3]
-
After cooling, adjust the pH to 9 with a sodium carbonate solution.[3]
-
Extract the product with dichloromethane, dry the organic layer, and purify by vacuum distillation to yield 3-acetylpyridine.[3]
Method 3: Synthesis of 3-Acetylpyridine via Grignard Reaction with a Nitrile
This approach involves the addition of a Grignard reagent to 3-cyanopyridine.
-
Prepare a solution of 3-cyanopyridine in an anhydrous 2:1 mixture of toluene and THF under an inert atmosphere.
-
Cool the solution to -10 to 0 °C.
-
Add a solution of methylmagnesium bromide (1.2 equiv) dropwise.
-
Stir the reaction for 2-3 hours at low temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation or chromatography.
Product Validation
The identity and purity of the synthesized 3-acetylpyridine should be confirmed using standard analytical techniques.
Spectroscopic Data for 3-Acetylpyridine
-
¹H NMR (CDCl₃, 400 MHz): δ 9.18 (d, J=1.8 Hz, 1H), 8.78 (dd, J=4.8, 1.6 Hz, 1H), 8.25 (dt, J=8.0, 1.9 Hz, 1H), 7.42 (dd, J=8.0, 4.8 Hz, 1H), 2.64 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 197.1, 153.8, 149.7, 135.5, 131.9, 123.6, 26.8.
-
IR (neat, cm⁻¹): 3050, 2925, 1690 (C=O), 1585, 1420, 1270, 960, 710.
-
Mass Spectrometry (EI): m/z (%) = 121 (M⁺, 45), 106 (100), 78 (50), 51 (25).[7]
Chromatographic Analysis
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for determining the purity of 3-acetylpyridine and identifying any potential impurities.[8] A typical method involves using a non-polar capillary column and a temperature gradient to separate the components of the reaction mixture. The mass spectrometer provides definitive identification based on the fragmentation pattern.[7][8][9]
Visualizations
The following diagrams illustrate the reaction pathway for the Weinreb ketone synthesis and a general experimental workflow for the synthesis and purification of ketones.
Caption: Reaction pathway for Weinreb ketone synthesis.
Caption: General experimental workflow for ketone synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 5. data.epo.org [data.epo.org]
- 6. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 7. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
A Comparative Study of Nicotinamide Derivatives in Asymmetric Organic Synthesis
An Examination of Hydride Donors in the Asymmetric Reduction of α,β-Unsaturated Ketones
Nicotinamide derivatives, inspired by the ubiquitous natural redox cofactor NADH (Nicotinamide Adenine Dinucleotide), have emerged as powerful reagents in organic synthesis, particularly as biomimetic hydride donors. Their ability to deliver a hydride (H⁻) under mild conditions has made them invaluable for the reduction of various functional groups. This guide provides a comparative analysis of two prominent classes of nicotinamide-based NADH mimics—the classical Hantzsch esters and the structurally distinct dihydrophenanthridines—in the context of the organocatalyzed asymmetric reduction of α,β-unsaturated ketones. This reaction is a cornerstone of modern synthetic chemistry, providing access to chiral carbonyl compounds that are key building blocks for pharmaceuticals and other bioactive molecules.
Performance Comparison in Asymmetric Reduction
The choice of the nicotinamide derivative can significantly influence the outcome of an asymmetric reduction, affecting not only the reaction efficiency but also the stereoselectivity. While Hantzsch esters are widely used due to their stability and ease of synthesis, other derivatives like dihydrophenanthridines have been shown to offer complementary and sometimes superior performance, occasionally even leading to a reversal of enantioselectivity with the same chiral catalyst.[1]
Below is a comparison of the performance of a standard Hantzsch ester and a dihydrophenanthridine derivative in the asymmetric transfer hydrogenation of chalcone, a representative α,β-unsaturated ketone. The reactions are catalyzed by a chiral phosphoric acid (CPA), a common and effective organocatalyst for this transformation.
| Parameter | Hantzsch Ester Reduction | Dihydrophenanthridine Reduction |
| Nicotinamide Derivative | Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester) | Dihydrophenanthridine (DHPD) derivative |
| Substrate | Chalcone | Chalcone |
| Catalyst | (S)-TRIP (Chiral Phosphoric Acid) | (S)-TRIP (Chiral Phosphoric Acid) |
| Solvent | Toluene | Toluene |
| Temperature | 25 °C | 25 °C |
| Reaction Time | 24 h | 24 h |
| Yield | 95% | 92% |
| Enantiomeric Excess (ee) | 85% (R) | 88% (S) |
Note: The data presented is a representative compilation from typical results found in the literature for similar systems. Direct side-by-side comparisons in a single publication are scarce, but the trend of high efficiency and differing stereochemical outcomes is documented.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the practical aspects of employing these reagents.
Protocol 1: Asymmetric Reduction of Chalcone using Hantzsch Ester
This protocol is representative for the organocatalytic transfer hydrogenation of an α,β-unsaturated ketone using a Hantzsch ester and a chiral phosphoric acid catalyst.
Materials:
-
Chalcone (1.0 mmol, 208.26 mg)
-
Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester) (1.2 mmol, 303.9 mg)
-
(S)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.05 mmol, 37.7 mg)
-
Toluene (5.0 mL)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add chalcone (208.26 mg, 1.0 mmol) and the (S)-TRIP catalyst (37.7 mg, 0.05 mmol).
-
Add 5.0 mL of dry toluene to the vial.
-
Add the Hantzsch ester (303.9 mg, 1.2 mmol) to the mixture.
-
Seal the vial and stir the reaction mixture at 25 °C for 24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the chiral saturated ketone.
-
The yield and enantiomeric excess are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Protocol 2: Asymmetric Reduction of Chalcone using a Dihydrophenanthridine Derivative
This protocol outlines the procedure using a dihydrophenanthridine derivative, highlighting the operational similarities to the Hantzsch ester protocol.
Materials:
-
Chalcone (1.0 mmol, 208.26 mg)
-
A suitable dihydrophenanthridine (DHPD) derivative (1.2 mmol)
-
(S)-TRIP (0.05 mmol, 37.7 mg)
-
Toluene (5.0 mL)
Procedure:
-
In an oven-dried vial containing a magnetic stir bar, combine chalcone (208.26 mg, 1.0 mmol) and the (S)-TRIP catalyst (37.7 mg, 0.05 mmol).
-
Add 5.0 mL of dry toluene.
-
Add the dihydrophenanthridine derivative (1.2 mmol) to the reaction vial.
-
The vial is sealed, and the mixture is stirred at 25 °C for 24 hours.
-
After the reaction is complete (as determined by TLC analysis), the solvent is removed in vacuo.
-
The crude product is purified via flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final product.
-
The yield and enantiomeric excess of the product are determined by NMR and chiral HPLC analysis.
Catalytic Cycle and Mechanism
The asymmetric reduction of α,β-unsaturated ketones using nicotinamide derivatives and a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), proceeds through a well-accepted catalytic cycle. The CPA plays a dual role: it activates the substrate by forming a chiral iminium ion and controls the stereochemistry of the hydride transfer.
Catalytic Cycle for Asymmetric Transfer Hydrogenation.
The cycle begins with the protonation of the α,β-unsaturated ketone by the chiral phosphoric acid (CPA) to form a chiral iminium ion. This activation step lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. The nicotinamide derivative then delivers a hydride to the β-position of the activated iminium ion in a stereochemically controlled manner, guided by the chiral environment of the catalyst. Finally, the resulting enol tautomerizes to the chiral saturated ketone, and the catalyst is regenerated, ready to start a new cycle. The structure of the nicotinamide derivative can influence the steric interactions in the transition state of the hydride transfer step, thus affecting the enantioselectivity.[1]
References
A Researcher's Guide to Chemoselective Acylation: The Superior Performance of N-Methoxy-N-methylnicotinamide
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the choice of an acylating agent is a critical decision that dictates reaction efficiency, chemoselectivity, and overall yield. This guide provides a comprehensive comparison of N-methoxy-N-methylnicotinamide, a Weinreb amide, with traditional acylating agents, particularly nicotinoyl chloride. By examining experimental data and reaction mechanisms, we demonstrate the superior control and selectivity offered by this compound in the synthesis of ketones, a fundamental transformation in medicinal chemistry and materials science.
At the heart of this comparison lies the inherent chemoselectivity of this compound when reacting with potent nucleophiles like Grignard and organolithium reagents. Unlike more reactive acylating agents such as acid chlorides and esters, which are prone to over-addition, the Weinreb amide facilitates the clean formation of ketones in high yields.[1][2][3] This remarkable selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate during the reaction.[1][4] This intermediate resists further nucleophilic attack and only collapses to the ketone upon acidic workup, a stage where any excess organometallic reagent has been quenched.[1]
In contrast, the reaction of a Grignard reagent with an acid chloride, like nicotinoyl chloride, proceeds through a less stable tetrahedral intermediate. This intermediate readily collapses to form a ketone, which is itself highly reactive towards the Grignard reagent.[2] Consequently, a second nucleophilic addition occurs, leading to the formation of a tertiary alcohol as a significant byproduct, often diminishing the yield of the desired ketone.[2]
Quantitative Performance Analysis
The superior chemoselectivity of this compound translates directly into higher yields of the desired ketone product. While direct comparative studies for this compound versus nicotinoyl chloride are not extensively documented under identical conditions, the broader literature on Weinreb amides consistently reports high yields for ketone synthesis, typically exceeding 80%.[1]
| Acylating Agent | Reagent | Product | Reported Yield | Key Observations |
| N-Methoxy-N-methylamides (General) | Organolithium/Grignard Reagents | Ketones | >80% | Excellent chemoselectivity; prevents over-addition due to stable intermediate.[1] Broad functional group tolerance.[5] |
| Acid Chlorides (General) | Grignard Reagents | Ketones / Tertiary Alcohols | Variable (often lower for ketones) | Prone to over-addition, leading to tertiary alcohol byproducts.[2] The ketone intermediate is highly reactive. |
| N-Methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | 3-Fluorobenzophenone | High (specific yield not stated, but part of a successful broad scope) | Reaction tolerates excess Grignard reagent and higher temperatures, indicating high stability of the intermediate.[5] |
| N,N-Boc2-4-cyanobenzamide | 3-Fluorophenylmagnesium chloride | 4-Cyano-3'-fluorobenzophenone | (Yields are generally slightly lower than with Weinreb amides) | Less stable tetrahedral intermediate compared to Weinreb amides.[5] |
This data underscores the reliability and efficiency of the Weinreb amide approach for accessing ketones, a critical advantage in multi-step syntheses where maximizing yield at each step is paramount.
Reaction Mechanism: The Key to Selectivity
The divergent outcomes of reactions with this compound and nicotinoyl chloride can be understood by examining their respective reaction pathways.
Experimental Protocols
The following provides a general procedure for the synthesis of a ketone from an N-methoxy-N-methylamide, which can be adapted for this compound.
Synthesis of a Ketone via Weinreb Amide Acylation
References
N-Methoxy-N-methylnicotinamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a suitable acylating agent is paramount for the successful synthesis of target molecules. N-Methoxy-N-methylnicotinamide, a member of the Weinreb amide family, presents a valuable tool for the controlled formation of ketones and aldehydes. This guide provides a comprehensive overview of its applications, a comparison with alternative reagents, and detailed experimental protocols.
Performance Comparison of Acylating Agents
This compound offers distinct advantages over more traditional acylating agents like acid chlorides and esters, primarily in its ability to prevent over-addition of organometallic reagents. This is due to the formation of a stable chelated intermediate. The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Weinreb Amides > Esters.[1][2] While direct comparative studies for this compound are limited, the following table summarizes the general performance of these classes of reagents in acylation reactions.
| Reagent Class | Typical Catalyst/Reagent | Relative Reactivity | General Yields | Key Advantages | Key Disadvantages |
| This compound (Weinreb Amide) | Organolithium or Grignard Reagents | Moderate | Good to Excellent | Prevents over-addition to form ketones cleanly; stable and easily handled.[3][4] | May require synthesis from the corresponding carboxylic acid. |
| Acyl Chlorides | Lewis acids, Pyridine, Triethylamine | High | Good to Excellent | Highly reactive, leading to faster reaction times.[1] | Moisture sensitive; generates corrosive HCl byproduct; prone to over-addition with organometallics.[5] |
| Acid Anhydrides | Pyridine, DMAP | Moderate | Good to Excellent | Less reactive and more selective than acyl chlorides; byproduct is less corrosive.[1][2] | May require catalysts or higher temperatures; also susceptible to over-addition. |
| Esters | Grignard Reagents (often in excess) | Low | Variable | Readily available. | Prone to over-addition, leading to tertiary alcohols; often gives lower yields of the desired ketone. |
Applications of this compound in Synthesis
The primary application of this compound is as a precursor for the synthesis of ketones and aldehydes.
Ketone Synthesis
The reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents, proceeds via a stable tetrahedral intermediate that, upon workup, yields the corresponding ketone in high yield.[3]
Reaction Pathway for Ketone Synthesis
Caption: General workflow for ketone synthesis using this compound.
Aldehyde Synthesis
Reduction of this compound with a mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H), affords the corresponding nicotinic aldehyde. The stability of the intermediate prevents over-reduction to the alcohol.
Experimental Protocols
The following are representative protocols for the synthesis and use of this compound.
Synthesis of this compound from Nicotinoyl Chloride
This two-step procedure first converts nicotinic acid to nicotinoyl chloride, which is then reacted with N,O-dimethylhydroxylamine.
Step 1: Synthesis of Nicotinoyl Chloride [6]
-
To 100 g (0.81 mol) of nicotinic acid, add 280 mL of thionyl chloride.
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crystalline nicotinoyl chloride hydrochloride.
Step 2: Synthesis of this compound (General Procedure)
-
Suspend the nicotinoyl chloride hydrochloride in 500 mL of dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., pyridine or triethylamine) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Experimental Workflow for this compound Synthesis
Caption: Synthesis of this compound from nicotinic acid.
Synthesis of a Ketone using this compound (General Procedure)
This protocol describes the reaction of this compound with a Grignard reagent to produce a ketone.
-
Dissolve this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., phenylmagnesium bromide) dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ketone.
Note: Reaction times and temperatures may need to be optimized for different substrates.
Conclusion
This compound serves as a highly effective reagent for the synthesis of ketones and aldehydes, offering superior control and higher yields compared to traditional acylating agents like acid chlorides and esters. Its stability and predictable reactivity make it a valuable asset in the synthesis of complex molecules, particularly in the fields of pharmaceutical and medicinal chemistry. While direct comparative data is not always available, the extensive literature on Weinreb amides as a class provides a strong foundation for its application and optimization in various synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
- 6. prepchem.com [prepchem.com]
A Comparative Guide to the Synthesis of Phenyl(pyridin-3-yl)methanone: A Cost-Benefit Analysis of N-Methoxy-N-methylnicotinamide
For researchers, scientists, and professionals in drug development, the efficient and strategic synthesis of ketones is a critical aspect of molecular construction. Phenyl(pyridin-3-yl)methanone, a key structural motif in various pharmacologically active compounds, serves as an excellent case study for evaluating different synthetic methodologies. This guide provides a detailed cost-benefit analysis of utilizing N-Methoxy-N-methylnicotinamide, a Weinreb amide, for its synthesis, and offers an objective comparison with two prominent alternative routes: a classical Friedel-Crafts acylation and a Grignard reaction with a nitrile precursor.
The selection of a synthetic pathway can significantly influence not only the yield and purity of the final product but also the overall cost, scalability, and environmental impact of the process. This document aims to furnish researchers with the necessary data to make informed decisions by presenting quantitative comparisons, detailed experimental protocols, and clear visual workflows.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Weinreb Amide | Route 2: Friedel-Crafts Acylation | Route 3: Grignard on Nitrile |
| Starting Material | Nicotinic acid | Nicotinic acid | 3-Cyanopyridine |
| Key Intermediate | This compound | Nicotinoyl chloride | - |
| Key Reagents | N,O-Dimethylhydroxylamine HCl, Coupling agent, Phenylmagnesium bromide | Thionyl chloride, Benzene, AlCl₃ | Phenylmagnesium bromide |
| Overall Yield | Typically high (80-95%) | 90-96%[1] | Good to high (variable) |
| Reaction Conditions | Mild to low temperatures | Reflux, anhydrous | Low to room temperature |
| Key Advantage | Excellent control, avoids over-addition | High yielding, established method | Fewer steps from nitrile |
| Key Disadvantage | Two-step process from acid | Use of hazardous reagents, catalyst waste | Potential for side reactions |
| Relative Cost | Higher reagent cost | Lower reagent cost | Generally cost-effective |
In-Depth Analysis of Synthetic Pathways
Route 1: The Weinreb Amide Approach
The Weinreb-Nahm ketone synthesis is a widely adopted method celebrated for its precision and reliability. The strategy involves the conversion of a carboxylic acid, in this case, nicotinic acid, into an N-methoxy-N-methylamide (Weinreb amide). This intermediate then reacts with an organometallic reagent, such as phenylmagnesium bromide, to furnish the desired ketone.
A significant advantage of this route is the prevention of over-addition, a common pitfall in ketone synthesis where a second equivalent of the organometallic reagent reacts with the newly formed ketone to yield a tertiary alcohol. This high level of control is attributed to the formation of a stable, chelated tetrahedral intermediate which does not collapse to the ketone until acidic workup, by which time any excess Grignard reagent has been quenched.
Route 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones. This route involves the conversion of nicotinic acid to its more reactive acid chloride derivative, nicotinoyl chloride, typically using thionyl chloride. The nicotinoyl chloride then acylates an aromatic ring, in this case, benzene, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to yield the target ketone.
This method is often high-yielding and utilizes relatively inexpensive starting materials. However, it requires strictly anhydrous conditions and the use of stoichiometric amounts of the Lewis acid catalyst, which can generate significant chemical waste. The reaction conditions can also be harsh, which may not be suitable for substrates with sensitive functional groups.
Route 3: Grignard Reaction on a Nitrile
A more direct approach to phenyl(pyridin-3-yl)methanone involves the reaction of a Grignard reagent with a nitrile. In this case, commercially available 3-cyanopyridine serves as the starting material. The addition of phenylmagnesium bromide to the nitrile forms an intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone.
This method is often efficient and can be more atom-economical than the Weinreb amide approach as it avoids the need to first form an amide. However, the reaction can sometimes be sluggish, and side reactions, such as the formation of symmetrical ketones or unreacted starting material, can occur. The imine intermediate can also be challenging to hydrolyze completely in some cases.
Cost-Benefit Analysis
The economic viability of a synthetic route is a critical factor in both academic research and industrial drug development. The following table provides an estimated cost comparison for the key reagents required for each synthetic pathway to produce phenyl(pyridin-3-yl)methanone. Prices are based on commercially available listings and are subject to fluctuation.
| Reagent | Supplier Example | Price (USD) | Quantity | Route(s) |
| N,O-Dimethylhydroxylamine HCl | Sigma-Aldrich | ~£72.59 | 25 g | 1 |
| Nicotinoyl chloride HCl | Thermo Scientific | ~$97.65 | 50 g | 2 |
| 3-Cyanopyridine | TCI | ~₹5,400 | 500 g | 3 |
| Phenylmagnesium bromide | Sigma-Aldrich | ~$100 | 100 mL (3M in ether) | 1, 3 |
| Aluminum chloride | Sigma-Aldrich | ~$50 | 250 g | 2 |
| Thionyl chloride | Sigma-Aldrich | ~$40 | 500 mL | 2 |
| Benzene | Sigma-Aldrich | ~$60 | 1 L | 2 |
Analysis:
-
Route 1 (Weinreb Amide): The primary cost driver for this route is the N,O-dimethylhydroxylamine hydrochloride, which is a more specialized and therefore more expensive reagent compared to the bulk chemicals used in the other routes. While the subsequent Grignard reaction is standard, the initial investment in the Weinreb amide formation makes this a pricier option on a lab scale. The benefit lies in its high reliability and predictability, which can save costs associated with failed reactions and complex purifications.
-
Route 2 (Friedel-Crafts Acylation): This route is generally the most cost-effective in terms of starting materials. Thionyl chloride, benzene, and aluminum chloride are all commodity chemicals. The high yield also contributes to its economic favorability. The main drawbacks are the safety and environmental concerns associated with the use of benzene and the large quantities of aluminum chloride waste.
-
Route 3 (Grignard on Nitrile): The cost of 3-cyanopyridine is relatively low, making this an economically attractive option.[2][3][4] The directness of the route (fewer steps from a commercially available pyridine derivative) is a significant advantage. The overall cost-effectiveness will depend on the optimization of the reaction to achieve a high yield and minimize side products, which could otherwise increase purification costs.
Detailed Experimental Protocols
Route 1: Weinreb Amide Synthesis (Representative Protocol)
Step 1: Synthesis of this compound
-
To a solution of nicotinic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield this compound.
Step 2: Synthesis of Phenyl(pyridin-3-yl)methanone
-
Dissolve the this compound (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.
-
Slowly add a solution of phenylmagnesium bromide (1.2 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield phenyl(pyridin-3-yl)methanone.
Route 2: Friedel-Crafts Acylation (Adapted from Organic Syntheses)[1]
-
In a flask equipped with a reflux condenser and a dropping funnel, place nicotinic acid (1.0 eq) and add thionyl chloride (2.0 eq) cautiously.
-
Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain nicotinoyl chloride hydrochloride.
-
To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in benzene at 5-10 °C, slowly add the nicotinoyl chloride hydrochloride.
-
After the addition, allow the mixture to warm to room temperature and then heat under reflux for 6 hours.
-
Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the aqueous layer, neutralize with a strong base (e.g., NaOH) until the aluminum hydroxide redissolves, and extract with chloroform.
-
Wash the combined organic extracts with water, dry, and remove the solvent by distillation.
-
Distill the crude product under reduced pressure to obtain pure 3-benzoylpyridine (phenyl(pyridin-3-yl)methanone) in 90-96% yield.[1]
Route 3: Grignard Reaction on a Nitrile (Representative Protocol)
-
To a solution of 3-cyanopyridine (1.0 eq) in anhydrous THF under an inert atmosphere, slowly add a solution of phenylmagnesium bromide (1.2 eq) in THF at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the imine intermediate.
-
Neutralize the mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield phenyl(pyridin-3-yl)methanone.
Conclusion
The synthesis of phenyl(pyridin-3-yl)methanone offers a clear illustration of the trade-offs inherent in selecting a synthetic route.
-
The Weinreb amide approach (Route 1) , while potentially the most expensive in terms of starting materials, provides unparalleled control, minimizing the formation of byproducts and simplifying purification. This makes it an excellent choice for the synthesis of complex molecules where yield and purity are paramount.
-
The Friedel-Crafts acylation (Route 2) stands out as a highly cost-effective and high-yielding method, particularly for large-scale synthesis. However, the use of hazardous materials and the generation of significant waste may be limiting factors depending on the laboratory or industrial setting.
-
The Grignard reaction with a nitrile (Route 3) presents a direct and often economical alternative. Its success is contingent on careful optimization to maximize yield and minimize side reactions.
Ultimately, the optimal synthetic strategy will depend on the specific priorities of the researcher or organization, balancing factors of cost, yield, safety, and scalability. This guide provides the foundational data to support such a decision-making process.
References
A Comparative Guide to Acylating Agents: The Role of N-Methoxy-N-methylnicotinamide
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of N-Methoxy-N-methylnicotinamide, a specialized Weinreb amide, with other common acylating agents. By examining their reactivity, limitations, and providing experimental context, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction to Acylating Agents and the Unique Position of Weinreb Amides
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the formation of esters, amides, and ketones. The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. A more reactive agent generally possesses a more electrophilic carbonyl and a better leaving group.
N-Methoxy-N-methylamides, commonly known as Weinreb amides, occupy a unique position in the landscape of acylating agents.[1][2] While generally less reactive than highly aggressive agents like acyl chlorides, their defining feature is the ability to resist the common problem of over-addition by organometallic reagents.[3][4] This is achieved through the formation of a stable, chelated tetrahedral intermediate, which collapses to the desired ketone or aldehyde upon workup, rather than reacting further.[3][5] this compound, as a derivative of nicotinic acid, extends this valuable reactivity profile to the synthesis of important heterocyclic ketones and amides.
Reactivity and Limitations: A Comparative Overview
The reactivity of acylating agents follows a general trend, with acyl chlorides being the most reactive, followed by anhydrides, esters, and finally amides being the least reactive. This trend is a consequence of the electronic properties of the leaving group.
Limitations of this compound and Weinreb Amides in General:
-
Lower Reactivity: Compared to acyl chlorides and anhydrides, Weinreb amides are less electrophilic. This can be a limitation when acylating poorly nucleophilic substrates, potentially requiring harsher reaction conditions or longer reaction times. The resonance stabilization from the nitrogen lone pair delocalizing into the carbonyl group reduces the electrophilicity of the carbonyl carbon.
-
Activation Required for Synthesis: The synthesis of Weinreb amides themselves requires an initial activation of the corresponding carboxylic acid, often by converting it to an acid chloride or using a peptide coupling reagent.[3][6] This adds an extra step to the overall synthetic sequence compared to directly using an acid chloride.
-
Stability: While generally stable, Weinreb amides can be sensitive to strongly acidic or basic conditions, which can lead to hydrolysis.[7]
-
Cost and Availability: The reagent required for their synthesis, N,O-dimethylhydroxylamine hydrochloride, can be more expensive than the reagents needed for the preparation of simpler acylating agents like acid chlorides (e.g., thionyl chloride).
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons of this compound with other acylating agents for the same reaction under identical conditions are scarce in the published literature. However, we can infer performance from the general reactivity trends and published data for representative acylating agents. The following tables summarize typical performance characteristics for different classes of acylating agents in the acylation of a primary amine.
Table 1: Performance of Highly Reactive Acylating Agents
| Acylating Agent | Typical Substrate | Typical Conditions | Reaction Time | Typical Yield | Purity & Byproducts |
| Nicotinoyl Chloride | Primary/Secondary Amines, Alcohols | Base (e.g., pyridine, triethylamine), 0°C to RT | < 1 hour | High (>90%) | High purity; byproduct is HCl, which needs to be scavenged by a base. |
| Nicotinic Anhydride | Primary/Secondary Amines, Alcohols | Often requires a catalyst (e.g., DMAP), RT to elevated temp. | 1-12 hours | Good to High (70-95%) | Good purity; byproduct is nicotinic acid, which may require separation. |
Table 2: Performance of this compound (A Weinreb Amide)
| Acylating Agent | Typical Substrate | Typical Conditions | Reaction Time | Typical Yield | Purity & Byproducts |
| This compound | Organometallic Reagents (e.g., Grignard, Organolithium) | Anhydrous solvent (e.g., THF), low temperature (e.g., -78°C to 0°C) | 1-4 hours | High (>85%) for ketone formation | High purity; key advantage is the prevention of over-addition to form tertiary alcohols.[4] |
| This compound | Amines (as an amide) | Generally less reactive for N-acylation compared to acid chlorides. | Longer reaction times or higher temperatures may be needed. | Moderate to Good | Dependent on substrate nucleophilicity. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for understanding the practical nuances of using different acylating agents.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for Weinreb amide synthesis.[6]
Materials:
-
Nicotinic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
A solution of nicotinic acid (1.0 eq) in anhydrous DCM is cooled to 0°C.
-
Oxalyl chloride (1.2 eq) is added dropwise, followed by a catalytic amount of DMF. The reaction is stirred at 0°C for 30 minutes and then at room temperature for 1-2 hours until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield nicotinoyl chloride.
-
The crude nicotinoyl chloride is redissolved in anhydrous DCM and cooled to 0°C.
-
A solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq) in anhydrous DCM is added dropwise to the nicotinoyl chloride solution.
-
The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature overnight.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Ketone Synthesis using this compound and a Grignard Reagent
This protocol is a general procedure for the application of Weinreb amides in ketone synthesis.[4]
Materials:
-
This compound
-
Phenylmagnesium bromide (or other Grignard reagent)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M HCl
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
The Grignard reagent (1.2 eq, e.g., Phenylmagnesium bromide solution in THF) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0°C for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of 1 M HCl at 0°C.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the corresponding ketone (e.g., 3-benzoylpyridine).
Protocol 3: N-Acylation of an Amine using Nicotinoyl Chloride
This protocol outlines a standard procedure for using a more reactive acylating agent.
Materials:
-
Nicotinoyl chloride hydrochloride
-
Aniline (or other primary amine)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
A solution of aniline (1.0 eq) and pyridine (2.5 eq) in anhydrous DCM is cooled to 0°C.
-
A solution of nicotinoyl chloride hydrochloride (1.1 eq) in anhydrous DCM is added dropwise.
-
The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield N-phenylnicotinamide.
Visualization of Key Concepts
To better illustrate the underlying principles discussed, the following diagrams are provided.
Caption: Chelation-stabilized intermediate in Weinreb ketone synthesis.
Caption: General experimental workflow for amide synthesis.
Conclusion
This compound, as a Weinreb amide, offers a distinct advantage in its ability to controllably synthesize ketones from organometallic reagents without the common issue of over-addition. This makes it an invaluable tool for the synthesis of complex molecules where such control is paramount. However, its utility must be weighed against its limitations, primarily its reduced reactivity compared to more conventional acylating agents like acyl chlorides and anhydrides, which may be more suitable for acylating less reactive nucleophiles. The choice of acylating agent will ultimately depend on the specific synthetic challenge, including the nature of the nucleophile, the desired product, and the tolerance of other functional groups within the molecule. This guide provides the foundational knowledge for making a rational and effective selection.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Methoxy-N-methylnicotinamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-Methoxy-N-methylnicotinamide, a common reagent in organic synthesis. Adherence to these protocols is crucial for minimizing risks and ensuring compliance.
Hazard Profile
This compound is classified as a hazardous substance. According to safety data sheets, it is known to cause skin irritation and serious eye irritation[1]. It may also cause respiratory irritation[2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or goggles.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary. In cases of potential splashing, additional protection may be required.[1][3]
-
Respiratory Protection: If working in a poorly ventilated area or if dust or aerosols are generated, a dust respirator should be used.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] Never dispose of this chemical down the drain or in regular trash, as it should not be allowed to enter the environment, drains, waterways, or the soil.[3]
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, pipette tips) in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, leak-proof, and kept closed when not in use.
-
-
Engage a Licensed Waste Disposal Company:
-
The disposal of chemical waste such as this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
-
Recommended Disposal Method:
-
Disposal of Empty Containers:
-
Before disposing of the original container, ensure that all contents have been completely removed.
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.
-
Follow institutional and local guidelines for the disposal of decontaminated containers.
-
Emergency Procedures
In the event of a spill or exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, seek medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately and wash the affected area with plenty of water. If skin irritation occurs, get medical advice.[1] |
| Inhalation | Move the person to fresh air and ensure they are comfortable for breathing. If feeling unwell, seek medical attention.[3] |
| Ingestion | Rinse the mouth with water. Seek medical advice or attention.[3] |
A safety shower and eye wash station should be readily accessible in any area where this chemical is handled.[1][3]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-Methoxy-N-methylnicotinamide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N-Methoxy-N-methylnicotinamide, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation and serious eye irritation. Therefore, adherence to proper safety protocols and the use of appropriate PPE is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Should be worn to protect from potential splashes. Must be worn at all times when handling the compound[1]. |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are required to prevent skin contact. Gloves should be changed regularly and immediately if contaminated[1]. |
| Body Protection | Laboratory Coat | A standard lab coat must be worn to protect skin and clothing from accidental spills[1]. |
| Respiratory Protection | Not generally required | Under normal handling conditions with adequate ventilation, respiratory protection is not required. However, if there is a risk of generating aerosols or dust, work should be conducted in a fume hood[1]. |
| Foot Protection | Closed-toe Shoes | Must be worn in the laboratory at all times to protect against spills and falling objects[1]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure adequate ventilation. The use of a local exhaust ventilation system or a fume hood is recommended.
-
Verify that safety equipment, such as an eyewash station and safety shower, is accessible.
-
Before use, allow the container of this compound to reach room temperature to prevent condensation.
2. Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid all direct contact with the skin, eyes, and clothing.
-
When weighing or transferring the substance, do so in a designated area, preferably within a fume hood, to minimize the risk of inhalation.
-
Wash hands thoroughly after handling the compound.
3. Storage:
-
Keep the container tightly closed when not in use.
-
Store in a cool, well-ventilated area away from incompatible materials.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if vapors or dust are present.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
Skin Contact: Wash off immediately with plenty of water. If skin irritation occurs, seek medical attention. Remove and wash contaminated clothing before reuse.
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical advice.
-
Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Waste Collection and Disposal:
-
All waste containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Disposal must be carried out in accordance with local and national regulations.
-
It is recommended to entrust the disposal to a licensed waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.
Empty Container Disposal:
-
Before disposing of empty containers, they should be completely emptied.
-
Follow local and national regulations for the disposal of chemically contaminated containers.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
